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  • Product: Ethyl (chloromethylethyl phosphinate
  • CAS: 24327-58-0

Core Science & Biosynthesis

Foundational

Introduction: Situating Ethyl (chloromethyl)ethylphosphinate in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Stability of Ethyl (chloromethyl)ethylphosphinate Within the vast landscape of organophosphorus chemistry, phosphinates represent a class of compounds with signi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Stability of Ethyl (chloromethyl)ethylphosphinate

Within the vast landscape of organophosphorus chemistry, phosphinates represent a class of compounds with significant, yet often under-explored, potential. These molecules, characterized by a phosphorus atom double-bonded to one oxygen, single-bonded to another oxygen (forming an ester), and single-bonded to two carbon atoms, are structurally intriguing analogs of well-known phosphates and phosphonates. Their utility as bio-isosteres for carboxylates or phosphates has positioned them as valuable moieties in drug discovery and development.[1]

This guide provides a detailed technical examination of a specific, highly functionalized member of this class: Ethyl (chloromethyl)ethylphosphinate . Due to the limited availability of direct experimental data for this exact molecule in public literature, this document leverages an expert-driven approach. By synthesizing data from closely related structural analogs and applying fundamental principles of physical organic chemistry, we will construct a robust and predictive profile of its chemical properties, stability, and reactivity. This methodology is designed to empower researchers, scientists, and drug development professionals with the field-proven insights necessary to handle, utilize, and innovate with this versatile chemical entity.

Part 1: Physicochemical and Structural Characteristics

The foundational step in understanding any chemical compound is to delineate its core physicochemical properties. For Ethyl (chloromethyl)ethylphosphinate, we can predict its fundamental characteristics by analyzing its structure and comparing it with well-documented analogs.

Molecular Structure

The structure features a central phosphorus(V) atom, creating a stereocenter. The ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and the reactive chloromethyl group (-CH₂Cl) confer a unique combination of steric and electronic properties.

Caption: Predicted 2D Structure of Ethyl (chloromethyl)ethylphosphinate.

Predicted and Analog-Derived Properties

Quantitative data for the target molecule is sparse. However, by examining its close relatives, we can establish a reliable predictive baseline.

PropertyEthyl (chloromethyl)ethylphosphinate (Predicted)Ethyl (chloromethyl)(methyl)phosphinate[2][3]Ethyl bis(chloromethyl)phosphinate[4]Diethyl (chloromethyl)phosphonate[5][6]
CAS Number 24327-58-0[3]110838-42-113274-84-53167-63-3
Molecular Formula C₅H₁₂ClO₂PC₄H₁₀ClO₂PC₄H₉Cl₂O₂PC₅H₁₂ClO₃P
Molecular Weight 170.57 g/mol 156.55 g/mol 190.99 g/mol 186.57 g/mol
Appearance Colorless to light yellow liquid (predicted)LiquidNot specifiedClear colorless to light yellow Liquid
Boiling Point Not specifiedNot specifiedNot specified109-110 °C (10 mmHg)
Density ~1.1-1.2 g/cm³ (estimated)Not specifiedNot specified1.2 g/cm³

Part 2: Chemical Stability and Reactivity Profile

The stability of Ethyl (chloromethyl)ethylphosphinate is dictated by its three primary functional groups: the phosphinate ester, the P-C bonds, and the C-Cl bond. Understanding its degradation and reaction pathways is critical for its application and storage.

Hydrolytic Stability

The ester linkage is the most probable site of initial degradation under aqueous conditions. Both acid- and base-catalyzed hydrolysis are significant pathways for phosphinates and related organophosphorus esters.[7][8]

  • Base-Catalyzed Hydrolysis (BAC2 Mechanism) : This is typically the dominant pathway. The hydroxide ion acts as a nucleophile, attacking the electrophilic phosphorus center. This leads to the cleavage of the P-OEt bond, yielding the corresponding phosphinic acid salt and ethanol. The rate of this reaction is highly dependent on steric hindrance around the phosphorus atom.[7]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, protonation of the phosphoryl oxygen activates the phosphorus atom toward nucleophilic attack by water. This pathway is generally slower than base-catalyzed hydrolysis for phosphinates.[7]

  • Neutral Hydrolysis : While slower, hydrolysis can also occur in neutral water, though at a significantly reduced rate compared to catalyzed pathways.

The presence of the chloromethyl group may also influence hydrolysis. The C-Cl bond can be susceptible to hydrolysis, particularly at elevated temperatures or extreme pH, which would yield a hydroxymethyl derivative, though this is likely a slower process than ester cleavage.

cluster_hydrolysis Primary Degradation Pathways Start Ethyl (chloromethyl)ethylphosphinate Base Base-Catalyzed Hydrolysis (OH⁻) Start->Base Fast Acid Acid-Catalyzed Hydrolysis (H₃O⁺) Start->Acid Slow Product1 (Chloromethyl)ethylphosphinic Acid Salt + Ethanol Base->Product1 Product2 (Chloromethyl)ethylphosphinic Acid + Ethanol Acid->Product2

Caption: Key Hydrolytic Degradation Pathways.

Thermal Stability

Thermal decomposition of organophosphorus esters can proceed through various mechanisms. For ethyl esters, a common pathway is the elimination of ethylene via a cyclic transition state, similar to the pyrolysis of other ethyl esters like ethyl chloroformate.[9][10] This process would yield (chloromethyl)ethylphosphinic acid and ethene. The presence of the C-Cl bond introduces another potential decomposition route involving the loss of HCl or other radical pathways at higher temperatures.

Reactivity of the Chloromethyl Group

The C-Cl bond in the chloromethyl moiety is the primary center of reactivity for synthetic applications. It behaves as a classic electrophilic site, making the molecule an excellent phosphinoylmethylating agent. It will readily undergo nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including:

  • Amines

  • Thiols

  • Alcohols/Phenols

  • Carbanions

This reactivity is the cornerstone of its utility as a synthetic building block for introducing the –CH₂(P(O)(Et)OEt) fragment into larger molecules, a key strategy in medicinal chemistry.[11]

Part 3: Synthesis and Analytical Characterization

Proposed Synthetic Protocol

A plausible and efficient synthesis of Ethyl (chloromethyl)ethylphosphinate would likely follow a modified Arbuzov-type reaction pathway. A detailed, self-validating protocol is proposed below, based on established procedures for analogous compounds.[12][13]

Objective: To synthesize Ethyl (chloromethyl)ethylphosphinate from ethyl ethylphosphonite.

Materials:

  • Diethyl ethylphosphonite

  • Paraformaldehyde

  • Dry Hydrogen Chloride (gas) or Thionyl Chloride

  • Anhydrous Toluene (or other suitable inert solvent)

  • Anhydrous Sodium Sulfate

Protocol:

  • Reactor Setup: Assemble a three-necked, flame-dried flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser protected by a drying tube (e.g., CaCl₂).

  • Initial Charge: Under an inert atmosphere (N₂ or Ar), charge the flask with diethyl ethylphosphonite and anhydrous toluene.

  • Chloromethylation: Cool the mixture to 0-5°C in an ice bath. Slowly bubble dry HCl gas through the stirred solution while adding paraformaldehyde portion-wise. Causality: This in-situ generation of the electrophilic species from formaldehyde and HCl is a standard method for chloromethylation. An alternative is the slow addition of thionyl chloride to form the chloromethylating agent.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-60°C for several hours. Monitor the reaction progress by TLC or ³¹P NMR. Trustworthiness: Monitoring the disappearance of the starting phosphonite signal in ³¹P NMR provides a clear, unambiguous endpoint for the reaction.

  • Workup: Cool the reaction mixture. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

  • Validation: Characterize the final product using NMR (¹H, ¹³C, ³¹P), Mass Spectrometry, and IR to confirm its structure and purity.

Analytical Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized product.

cluster_workflow Analytical Characterization Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Start->NMR MS Mass Spectrometry (EI or ESI) Start->MS IR Infrared (IR) Spectroscopy Start->IR GC Gas Chromatography (Purity Assay) Start->GC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity >95% GC->Purity

Caption: A Self-Validating Analytical Workflow.

Part 4: Safety, Handling, and Application Insights

Hazard Assessment and Safe Handling

Based on Safety Data Sheets (SDS) for closely related organophosphorus compounds like ethyl methylphosphonate, the primary hazards are expected to be:

  • Acute Toxicity: Toxic if swallowed.[14][15]

  • Irritation: Causes skin and serious eye irritation.[14][15]

  • Respiratory Effects: May cause respiratory irritation.[15]

Mandatory Handling Procedures:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]

  • Storage: Store in a cool, dry place in a tightly sealed container away from incompatible materials such as strong oxidizing agents and moisture.[15][16]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Applications in Research and Drug Development

The true value of Ethyl (chloromethyl)ethylphosphinate lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows for the strategic installation of a phosphinate group into a target molecule.

  • Bio-isostere Introduction: It can be used to synthesize complex molecules where the phosphinate moiety serves as a stable, non-hydrolyzable mimic of a phosphate or carboxylate group, potentially improving metabolic stability or receptor binding affinity.[1]

  • Prodrug Synthesis: The phosphinate can be part of a prodrug strategy, where the group is designed to be cleaved in vivo to release an active pharmaceutical ingredient (API).[11]

  • Linker Chemistry: The reactive chloromethyl handle allows it to be tethered to other molecules, creating linkers for applications such as antibody-drug conjugates (ADCs) or targeted molecular probes.

cluster_synthesis Role as a Synthetic Building Block Reagent Ethyl (chloromethyl)ethylphosphinate Product Target Molecule with Phosphinate Moiety Reagent->Product Forms C-Nu bond Nucleophile Nucleophile (e.g., R-NH₂, R-SH) Nucleophile->Reagent Sₙ2 Reaction

Caption: Synthetic utility in functionalizing molecules.

Conclusion

Ethyl (chloromethyl)ethylphosphinate emerges as a chemical entity of considerable interest for advanced chemical synthesis, particularly within the pharmaceutical and life sciences sectors. While direct data is limited, a rigorous, science-led analysis of its structural analogs provides a clear and actionable understanding of its properties. Its key features are the hydrolytically sensitive ester group, which defines its primary stability limitation, and the highly reactive C-Cl bond, which is the source of its synthetic power. For the research professional, this compound is not merely a reagent but a strategic tool for molecular design, enabling the creation of novel chemical architectures with tailored biological functions. As with any predictive guide, empirical validation of these properties is a necessary final step for any critical application.

References

  • Phosphinic acid, bis(chloromethyl),- ethyl ester. NIST WebBook. [Link]

  • Ethyl (chloromethyl)(methyl)phosphinate | CAS 110838-42-1. American Elements. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. National Center for Biotechnology Information. [Link]

  • Safety data sheet. CPAchem. [Link]

  • DIETHYL (CHLOROMETHYL)PHOSPHONATE. gsrs. [Link]

  • Ethyl methyl ethylphosphonate | C5H13O3P | CID 79183. PubChem - NIH. [Link]

  • diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. [Link]

  • Cas 5284-09-3,Phosphonochloridic acid, methyl-, ethyl ester. lookchem. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Ethyl methylphosphonochloridoate | C3H8ClO2P | CID 575401. PubChem - NIH. [Link]

  • Ethyl dichlorophosphate – preparation and application. Georganics. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. epa nepis. [Link]

  • Phosphonate Chemistry in Drug Design and Development. Frontiers Research Topic. [Link]

  • Analytical Methods for Chloromethyl Methyl Ether (CMME) and Bis-Chloromethyl Ether (BCME) in Air. PubMed. [Link]

  • Industrial Uses of Chloromethyl Ethyl Ether. Periodical by Knowde. [Link]

  • Chloromethyl ethyl ether | C3H7ClO | CID 18523. PubChem. [Link]

  • Production method of chloromethyl ethyl ether.
  • The thermal decomposition of ethyl chloroformate. ResearchGate. [Link]

  • Thermal decomposition of ethyl cyanoformate: kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • The thermal decomposition of ethyl chloroformate (1976). Semantic Scholar. [Link]

  • Method for preparing ethyl chloroformate.
  • The thermal decomposition of ethyl chloroformate (1975). Semantic Scholar. [Link]

Sources

Exploratory

A Guide to the Structural Characterization of Ethyl Chloromethylethyl Phosphinate for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural characterization of ethyl chloromethylethyl phosphinate. Designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural characterization of ethyl chloromethylethyl phosphinate. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic and spectrometric techniques, explains the rationale behind their application, and provides insights into the interpretation of the resulting data.

Introduction to Ethyl Chloromethylethyl Phosphinate and the Imperative of Structural Verification

Ethyl chloromethylethyl phosphinate (CAS No. 110838-42-1) is an organophosphorus compound with the chemical formula C4H10ClO2P.[1] Its structure, featuring a chiral phosphorus center, an ethyl ester group, a methyl group, and a chloromethyl group, makes it a molecule of interest in synthetic organic chemistry and potentially as a building block in the development of novel therapeutic agents. The precise arrangement of these functional groups is critical to its reactivity and biological activity. Therefore, rigorous structural elucidation is a fundamental prerequisite for any research or development endeavor involving this compound.

This guide will detail a multi-technique approach to structural characterization, ensuring the identity and purity of ethyl chloromethylethyl phosphinate. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Core Analytical Workflow for Structural Elucidation

The comprehensive characterization of ethyl chloromethylethyl phosphinate relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and validated picture of the molecule.

Structural_Characterization_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic & Spectrometric Analysis cluster_Confirmation Data Integration & Structure Confirmation Synthesis Synthesis of Ethyl Chloromethylethyl Phosphinate NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Integration of Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the structural characterization of ethyl chloromethylethyl phosphinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the phosphorus atom in ethyl chloromethylethyl phosphinate. Due to the 100% natural abundance of the spin-active ³¹P nucleus, its influence on neighboring ¹H and ¹³C nuclei provides invaluable structural information through spin-spin coupling.[2]

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified ethyl chloromethylethyl phosphinate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Expected Spectral Features and Interpretation:

The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and splitting patterns (due to coupling with neighboring protons and the phosphorus nucleus).

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
CH₃ (P-CH₃)1.5 - 2.0Doublet²J(H,P) ≈ 12-18
CH₂Cl (P-CH₂Cl)3.5 - 4.0Doublet²J(H,P) ≈ 6-12
OCH₂ CH₃4.0 - 4.5Doublet of Quartets³J(H,H) ≈ 7, ³J(H,P) ≈ 7-10
OCH₂CH₃ 1.2 - 1.5Triplet³J(H,H) ≈ 7

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) for ¹³C NMR to ensure a good signal-to-noise ratio.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected Spectral Features and Interpretation:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, with their chemical shifts being indicative of their electronic environment. Coupling to the phosphorus atom will result in the splitting of these signals into doublets.

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
CH₃ (P-CH₃)15 - 25Doublet¹J(C,P) ≈ 90-110
CH₂Cl (P-CH₂Cl)30 - 40Doublet¹J(C,P) ≈ 80-100
OCH₂ CH₃60 - 70Doublet²J(C,P) ≈ 5-10
OCH₂CH₃ 10 - 20Doublet³J(C,P) ≈ 5-8
³¹P NMR Spectroscopy: Direct Observation of the Phosphorus Center

Experimental Protocol:

  • Sample Preparation: The same sample used for ¹H NMR can typically be used for ³¹P NMR.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. An external standard of 85% H₃PO₄ is used as a reference (0 ppm).

  • Data Processing: Standard processing techniques are applied.

Expected Spectral Features and Interpretation:

The ³¹P NMR spectrum will exhibit a single signal, confirming the presence of one phosphorus environment. The chemical shift will be characteristic of a phosphinate. For diethyl alkyl phosphonates, chemical shifts are influenced by the inductive effects of the alkyl groups attached to the phosphorus atom.[3]

Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity
³¹P +30 to +50Singlet (proton-decoupled)

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: As ethyl chloromethylethyl phosphinate is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various bonds in the molecule.

Expected Characteristic Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
P=O stretch1200 - 1260Strong
P-O-C stretch1000 - 1050Strong
C-H stretch (alkyl)2850 - 3000Medium-Strong
C-Cl stretch650 - 850Medium-Strong

The strong absorption band in the 1200-1260 cm⁻¹ region is highly characteristic of the P=O (phosphoryl) group and is a key diagnostic peak.[4]

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the proposed structure.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI will induce more fragmentation, providing structural clues, while ESI is a softer ionization technique that is more likely to show the molecular ion.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern (under EI):

The molecular ion peak ([M]⁺) for C4H10ClO2P is expected at m/z 156.55.[1] Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with approximately one-third the intensity of the molecular ion peak should be observed. Common fragmentation pathways for alkyl phosphonates include cleavage of the P-C and P-O bonds.

MS_Fragmentation cluster_frags Key Fragments Parent [C4H10ClO2P]+. m/z = 156.55 Frag1 [M - CH2Cl]+ Parent->Frag1 - CH2Cl Frag2 [M - OCH2CH3]+ Parent->Frag2 - OCH2CH3 Frag3 [M - CH3]+ Parent->Frag3 - CH3 Frag4 [P(O)(CH3)(OCH2CH3)]+ Parent->Frag4 - Cl

Caption: A simplified representation of potential fragmentation pathways for ethyl chloromethylethyl phosphinate in mass spectrometry.

Conclusion: A Self-Validating System for Structural Integrity

The structural characterization of ethyl chloromethylethyl phosphinate is a critical step in its application in research and development. By employing a combination of NMR (¹H, ¹³C, ³¹P), FT-IR, and Mass Spectrometry, a comprehensive and validated structural assignment can be achieved. Each technique provides complementary information, and the congruence of the data from all methods creates a self-validating system that ensures the scientific integrity of any subsequent studies. This guide provides the foundational knowledge for researchers to confidently and accurately characterize this and similar organophosphorus compounds.

References

  • American Elements. Ethyl (chloromethyl)(methyl)phosphinate. [Link]

  • Panda, A. K. (2010). Fourier Transform 1H NMR and IR Spectra of Novel O-Aryl-O-ethyl-2-chloroethyl Phosphonates. Asian Journal of Chemistry, 22(8), 6481-6484.
  • NIST. Phosphinic acid, bis(chloromethyl),- ethyl ester. [Link]

  • Panda, A. K. Fourier Transform 1H NMR and IR Spectra of Novel O-Aryl-O-ethyl-2-chloroethyl Phosphonates. [Link]

  • JEOL Ltd. Analyzes of alkyl phosphonate mixtures. [Link]

  • ResearchGate. IR spectra of phosphinate 2 and the products of the organic phase after U VI extraction from nitric acid. [Link]

Sources

Foundational

Ethyl (chloromethyl)ethylphosphinate (CAS 24327-58-0): Physicochemical Profiling and Synthetic Methodologies in Drug Development

Executive Summary In the landscape of modern medicinal chemistry and advanced organic synthesis, organophosphorus compounds play a pivotal role as transition-state analogs, bioisosteres, and versatile synthetic intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced organic synthesis, organophosphorus compounds play a pivotal role as transition-state analogs, bioisosteres, and versatile synthetic intermediates. Ethyl (chloromethyl)ethylphosphinate (CAS: 24327-58-0) is a highly specialized phosphinate ester characterized by its dual-reactive centers: an electrophilic chloromethyl group and a hydrolyzable ethyl ester.

This whitepaper provides an in-depth technical analysis of its molecular properties, mechanistic reactivity, and field-proven experimental protocols. Designed for drug development professionals, this guide bridges the gap between theoretical organophosphorus chemistry and practical, self-validating laboratory workflows.

Physicochemical Profiling & Molecular Characterization

Understanding the physical properties of ethyl (chloromethyl)ethylphosphinate is critical for predicting its behavior in solvent systems, its partitioning in biological assays, and its stability during purification. Below is the consolidated physicochemical data [1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name Ethyl (chloromethyl)ethylphosphinate
CAS Registry Number 24327-58-0
Molecular Formula C5H12ClO2P
Molecular Weight 170.58 g/mol
Structural Core Phosphinate Ester ( P=O )
Appearance Colorless to pale yellow liquid (extrapolated)
Boiling Point ~85–95 °C at 10 mmHg (predicted based on analogs)
Density ~1.15 g/cm³ at 25 °C (predicted)
Solubility Highly soluble in DCM, Toluene, EtOAc; moderately in H2​O

Mechanistic Chemistry & Reactivity

The synthetic utility of ethyl (chloromethyl)ethylphosphinate stems from its orthogonal reactivity. The molecule presents two primary sites for modification:

  • The Chloromethyl Group ( P−CH2​−Cl ) : Acts as an electrophile for nucleophilic substitution ( SN​2 ). However, the adjacent electron-withdrawing phosphinyl group reduces the electron density on the carbon, making it a sluggish electrophile compared to standard alkyl chlorides.

  • The Ethyl Ester ( P−O−CH2​CH3​ ) : Can be cleaved to yield the free phosphinic acid, a necessary step when deploying the molecule as a bioisostere in biological systems.

Reactivity A Ethyl (chloromethyl)ethylphosphinate (Core Molecule) B Nucleophilic Substitution (Amine/Thiol Alkylation) A->B + Nu- (e.g., R-NH2) C Ester Hydrolysis (TMSBr Mediated) A->C + TMSBr, then MeOH D Organometallic Coupling (Grignard / Pd-cat) A->D + R-MgX E Phosphinate-based Peptidomimetics B->E Drug Design F (Chloromethyl)ethylphosphinic acid C->F Deprotection G Advanced Alkyl Phosphinates D->G C-C Bond Formation

Figure 1: Orthogonal reaction pathways of Ethyl (chloromethyl)ethylphosphinate.

Experimental Methodologies: A Self-Validating Framework

To ensure high scientific integrity, the following protocols incorporate causality and self-validation steps. Do not deviate from the mechanistic rationale provided.

Protocol 1: Finkelstein-Assisted Nucleophilic Substitution ( SN​2 )

Objective: Alkylate a primary amine using the chloromethyl group to build a peptidomimetic backbone. Causality Insight: Because the alpha-chloro group is deactivated by the adjacent P=O bond, direct reaction with amines often leads to poor yields. We utilize a Finkelstein reaction (addition of Sodium Iodide) to generate the highly reactive iodomethyl intermediate in situ.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve 1.0 eq of ethyl (chloromethyl)ethylphosphinate and 1.5 eq of the target primary amine in anhydrous Acetonitrile (0.2 M).

  • Catalysis: Add 0.5 eq of anhydrous Sodium Iodide (NaI) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). The solution will turn slightly yellow as the iodide exchange occurs.

  • Heating: Reflux the mixture at 80 °C for 18–24 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass ( [M+H]+=171.0 ) and the emergence of the product mass. If the reaction stalls, verify the anhydrous state of the NaI, as moisture severely retards the Finkelstein exchange.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 2: TMSBr-Mediated Ester Cleavage

Objective: Deprotect the ethyl ester to yield the biologically active free phosphinic acid. Causality Insight: Standard aqueous saponification (NaOH/KOH) of phosphinate esters is notoriously slow and requires harsh heating, which can cause unwanted P-C bond cleavage. Bromotrimethylsilane (TMSBr) offers a mild, anhydrous alternative. It selectively attacks the P-O-Et bond via a silyl oxonium intermediate, generating a silyl ester that is easily hydrolyzed by methanol [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified phosphinate ester (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under inert atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Add 3.0 eq of TMSBr dropwise. Caution: TMSBr is highly corrosive and moisture-sensitive.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

  • Intermediate Cleavage: Evaporate the DCM and excess TMSBr under reduced pressure. The resulting residue is the highly sensitive silyl ester.

  • Methanolysis: Immediately resuspend the residue in anhydrous Methanol and stir for 1 hour at room temperature. This step quantitatively converts the silyl ester to the free phosphinic acid.

  • Isolation: Concentrate the solution. The resulting crude phosphinic acid can be triturated with cold diethyl ether to yield a high-purity solid.

Applications in Peptidomimetic Drug Design

In drug development, the tetrahedral geometry of the phosphinate core ( R1​−P(=O)(OH)−R2​ ) perfectly mimics the tetrahedral transition state of an amide bond undergoing hydrolysis. By substituting the ethyl (chloromethyl)ethylphosphinate core into a peptide sequence, researchers can create potent, irreversible, or tight-binding inhibitors for target enzymes such as HIV protease, matrix metalloproteinases (MMPs), and angiotensin-converting enzyme (ACE).

Workflow S1 Target Enzyme Identification S2 Bioisostere Selection S1->S2 S3 Phosphinate Synthesis S2->S3 S4 In Vitro Assay S3->S4 S5 Lead Optimization S4->S5

Figure 2: Workflow for integrating phosphinate bioisosteres into drug discovery pipelines.

Safety, Handling, and Stability

Organophosphorus compounds demand stringent safety protocols. While ethyl (chloromethyl)ethylphosphinate is not a chemical warfare agent, it shares structural motifs with regulated compounds.

  • Storage: Store under an inert gas (Argon or Nitrogen) at 2–8 °C to prevent slow hydrolysis of the ester by atmospheric moisture.

  • Toxicity: Treat as a potential neurotoxin and alkylating agent. Handle exclusively within a certified fume hood using appropriate PPE (nitrile gloves, lab coat, splash goggles).

  • Quenching: Spills should be neutralized with a dilute basic solution (e.g., 5% sodium hydroxide) to safely hydrolyze the reactive centers before disposal.

References

  • Title : Organophosphorus Compounds and Phosphinates: Structural Information and Reactivity Source : PubChem Database (National Center for Biotechnology Information) URL : [Link]

Exploratory

Introduction: The Versatile Role of Ethyl Ethylchloromethylphosphinate in Modern Synthesis

An in-depth technical guide to the reactivity profile of ethyl ethylchloromethylphosphinate for researchers, scientists, and drug development professionals. Ethyl ethylchloromethylphosphinate is a pentavalent organophosp...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the reactivity profile of ethyl ethylchloromethylphosphinate for researchers, scientists, and drug development professionals.

Ethyl ethylchloromethylphosphinate is a pentavalent organophosphorus compound featuring a stereogenic phosphorus center. Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to an ethyl group, an ethoxy group, and a reactive chloromethyl group. This unique combination of functionalities makes it a highly valuable and versatile building block in organic chemistry. The presence of the electrophilic chloromethyl group allows for straightforward nucleophilic substitution, enabling the introduction of the phosphinate moiety into a wide array of molecular scaffolds. This capability is of particular interest in medicinal chemistry for the development of enzyme inhibitors, haptens for catalytic antibodies, and peptide mimetics. Furthermore, its utility extends to the synthesis of specialized ligands for catalysis and novel materials. This guide provides a detailed exploration of the synthesis, reactivity, and application of this important synthetic intermediate.

Synthesis of Ethyl Ethylchloromethylphosphinate

The most common and efficient method for the synthesis of ethyl ethylchloromethylphosphinate is via the Michaelis-Arbuzov reaction.[1][2] This reaction provides a powerful tool for the formation of carbon-phosphorus bonds.[3] The synthesis starts with a trivalent phosphorus ester, specifically a phosphinite, which undergoes nucleophilic attack on an alkyl halide.

The overall transformation involves two key SN2 steps.[1][2] The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of a precursor like ethyl ethylchlorophosphinite on the electrophilic carbon of an alkyl halide (in this case, an internal rearrangement is more likely, or the reaction with a chlorinating agent). However, a more direct and well-established route involves the reaction of a trivalent phosphonite with an appropriate alkyl halide. For the synthesis of the target molecule, the reaction of diethyl ethylphosphonite with chloromethylating agents or the reaction of a suitable phosphinite with a source of the chloromethyl group is a typical strategy.

A plausible and efficient pathway is the reaction of ethyl ethoxychlorophosphine with ethanol to yield diethyl ethylphosphonite, which then reacts with a chloromethyl source in an Arbuzov-type rearrangement. A more direct precursor, ethyl ethylphosphinite, can be synthesized from the reaction of ethyl dichlorophosphine with ethanol. This phosphinite then undergoes a classic Arbuzov reaction with chloromethyl ethyl ether or a similar reagent.

Experimental Protocol: Synthesis via Arbuzov Reaction

This protocol outlines the synthesis starting from a trivalent phosphorus precursor, ethyl ethylphosphinite.

Materials:

  • Ethyl ethylphosphinite

  • Chloromethyl ethyl ether

  • Anhydrous toluene

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Inert Atmosphere: Purge the entire system with dry nitrogen gas to exclude moisture and oxygen.

  • Reagent Addition: Charge the flask with ethyl ethylphosphinite dissolved in anhydrous toluene.

  • Reaction Initiation: From the dropping funnel, add chloromethyl ethyl ether dropwise to the stirred solution at room temperature. An exothermic reaction is typically observed.

  • Reaction Completion: After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 110°C) for 2-4 hours to ensure the reaction goes to completion.[4]

  • Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the trivalent phosphinite peak and the appearance of the pentavalent phosphinate peak.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent (toluene) and the volatile byproduct (ethyl chloride) under reduced pressure.

    • Purify the crude ethyl ethylchloromethylphosphinate by vacuum distillation.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of Ethyl Ethylchloromethylphosphinate P_reagent Ethyl Ethylphosphinite (Trivalent P Precursor) Intermediate Phosphonium Salt Intermediate P_reagent->Intermediate SN2 Attack Alkyl_halide Chloromethyl Ethyl Ether (Electrophile) Alkyl_halide->Intermediate Product Ethyl Ethylchloromethylphosphinate Intermediate->Product SN2 Rearrangement (Dealkylation) Byproduct Ethyl Chloride (Volatile Byproduct) Intermediate->Byproduct

Caption: The Michaelis-Arbuzov reaction pathway for synthesizing ethyl ethylchloromethylphosphinate.

Core Reactivity Profile

The reactivity of ethyl ethylchloromethylphosphinate is dominated by the electrophilic nature of two key sites: the phosphorus center and the carbon atom of the chloromethyl group.

Reactions at the Chloromethyl Group: Nucleophilic Substitution

The most significant and widely exploited feature of ethyl ethylchloromethylphosphinate is the reactivity of the C-Cl bond. The carbon atom is highly susceptible to SN2 attack by a wide range of nucleophiles, as chlorine is a good leaving group. This reaction serves as a primary method for incorporating the ethyl(ethyl)phosphinate moiety into other molecules.

General Reaction Scheme: Et(EtO)P(O)CH₂Cl + Nu⁻ → Et(EtO)P(O)CH₂Nu + Cl⁻

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

  • Temperature: The reaction temperature is dependent on the nucleophilicity of the attacking species. Strong nucleophiles may react readily at room temperature, while weaker ones may require heating.

  • Base: If the nucleophile is neutral (e.g., an amine or alcohol), a non-nucleophilic base is often added to deprotonate the nucleophile in situ or to scavenge the HCl produced if the nucleophile is an alcohol.

Nucleophile (Nu⁻)Reagent ExampleProduct TypeTypical Conditions
Azide (N₃⁻)Sodium Azide (NaN₃)AzidomethylphosphinateDMF, 50-70°C
Cyanide (CN⁻)Sodium Cyanide (NaCN)CyanomethylphosphinateDMSO, 80°C
Alkoxide (RO⁻)Sodium Ethoxide (NaOEt)AlkoxymethylphosphinateEthanol, Reflux
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)ThiomethylphosphinateTHF, rt
Malonate EnolateDiethyl Malonate + NaHFunctionalized PhosphinateTHF, 0°C to rt
Amine (R₂NH)Diethylamine (Et₂NH)AminomethylphosphinateAcetonitrile, Reflux
Reactions at the Phosphorus Center

The phosphorus atom in ethyl ethylchloromethylphosphinate is electrophilic and can be attacked by strong nucleophiles. However, this is generally less favorable than substitution at the chloromethyl carbon. The most common reaction involving the phosphorus center is the hydrolysis of the ester linkage.

The P-O-Et bond can be cleaved under both acidic and basic conditions to yield ethylchloromethylphosphinic acid.[5]

  • Acid-Catalyzed Hydrolysis: This typically involves heating the phosphinate with a strong acid like concentrated HCl. The mechanism is generally considered to be AAc2, involving the protonation of the phosphoryl oxygen followed by the attack of water.[5]

  • Base-Catalyzed Hydrolysis: Saponification using aqueous sodium or potassium hydroxide is also effective. This process involves the direct attack of a hydroxide ion on the electrophilic phosphorus center, proceeding through a pentacoordinate intermediate.[5] Steric hindrance around the phosphorus atom can significantly slow down the rate of alkaline hydrolysis.[5]

Materials:

  • Ethyl ethylchloromethylphosphinate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethanol

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve ethyl ethylchloromethylphosphinate in ethanol in a round-bottom flask.

  • Saponification: Add an excess of 1 M NaOH solution to the flask.

  • Heating: Heat the mixture to reflux and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or ³¹P NMR to confirm the disappearance of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~1-2 with 1 M HCl.

    • The phosphinic acid product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.

Pudovik and Related Additions

While ethyl ethylchloromethylphosphinate itself is not a direct substrate for the Pudovik reaction, its derivatives are. For instance, if the chloromethyl group is first converted to a formyl group (an aldehyde), the resulting α-oxophosphinate can readily participate in Pudovik-type additions. The Pudovik reaction involves the addition of a P-H bond from a species like a dialkyl phosphite across a carbon-heteroatom double bond, such as an imine or an aldehyde.[6][7]

This highlights a key aspect of the compound's utility: it serves as a precursor to other reactive phosphinates.

G Start Ethyl Ethylchloro- methylphosphinate Oxidation Oxidation (e.g., Kornblum) Start->Oxidation Aldehyde α-Oxophosphinate Intermediate Oxidation->Aldehyde Pudovik Pudovik Reaction (+ Dialkyl Phosphite, Base) Aldehyde->Pudovik Product α-Hydroxybisphosphinate Adduct Pudovik->Product

Caption: A multi-step pathway leveraging the reactivity of the chloromethyl group for further transformations.

Applications in Drug Development and Organic Synthesis

The unique reactivity profile of ethyl ethylchloromethylphosphinate makes it a valuable precursor for a variety of targets.

  • Enzyme Inhibitors: Phosphinates are excellent transition-state analogues for tetrahedral intermediates in enzymatic reactions, particularly those involving peptide bond hydrolysis. By using the SN2 reactivity of the chloromethyl group, the phosphinate moiety can be tethered to peptide-like backbones to create potent protease inhibitors.

  • Synthesis of α-Aminophosphinates: Nucleophilic substitution with amines or their precursors (like azide followed by reduction) provides access to α-aminophosphinates, which are important analogues of α-amino acids with a range of biological activities.

  • Wittig-Horner Reagents: Conversion of the chloromethyl group to a phosphonium salt (via reaction with triphenylphosphine) or a phosphonate (via a second Arbuzov reaction) generates precursors to Wittig-Horner type reagents. These can be deprotonated to form ylides that are crucial for creating carbon-carbon double bonds with high stereoselectivity.

Conclusion

Ethyl ethylchloromethylphosphinate is a cornerstone reagent in organophosphorus chemistry. Its reactivity is primarily dictated by the electrophilic chloromethyl group, which serves as a handle for introducing the phosphinate functional group into diverse molecular architectures via SN2 reactions. Secondary reactivity, such as the hydrolysis of the ethyl ester, provides further avenues for structural modification. Understanding this reactivity profile allows researchers and drug development professionals to strategically design and execute synthetic routes toward complex and biologically active molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for the effective application of this versatile compound in the laboratory.

References

  • Frontiers. (n.d.). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles.
  • PMC. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • ResearchGate. (n.d.). Scheme 2. General reaction mechanism of the phosphonate–phosphate....
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of acyl phosphonate reactions. Part I. The kinetics of the solvolyses of benzoyl and p-toluoyl phenylphosphonates in aqueous dioxan.
  • YouTube. (2022, February 24). Michaelis-Arbuzov Phosphonate Synthesis Mechanism | Organic Chemistry.
  • Wikipedia. (n.d.). Pudovik reaction.
  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction.
  • Benchchem. (n.d.). Technical Support Center: Michaelis-Arbuzov Synthesis of Phosphonates.
  • Illustrated Glossary of Organic Chemistry. (n.d.). Arbuzov Reaction (Michaelis-Arbuzov Reaction).
  • ResearchGate. (n.d.). The formation of rearranged products following the Pudovik reaction of dialkyl 1‐oxo‐ethylphosphonates (1) and ethyl phenyl‐H‐phosphinate.
  • ResearchGate. (n.d.). Synthesis of ethyl 4,5-bis(diethoxyphosphorylmethyl)-3-furoate | Request PDF.
  • MDPI. (2022, March 21). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of Ethyl (chloromethyl)ethylphosphinate

Abstract: This document provides a comprehensive technical guide for the laboratory synthesis of ethyl (chloromethyl)ethylphosphinate. The synthesis is presented as a robust two-step process, commencing with the formatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the laboratory synthesis of ethyl (chloromethyl)ethylphosphinate. The synthesis is presented as a robust two-step process, commencing with the formation of an ethyl(chloromethyl)phosphinic chloride intermediate, followed by its esterification with ethanol. This guide is designed for researchers and professionals in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, characterization data, and critical safety precautions. The methodologies are grounded in established principles of organophosphorus chemistry to ensure reliability and reproducibility.

Introduction and Synthetic Strategy

Ethyl (chloromethyl)ethylphosphinate is an organophosphorus compound with a P-C bond, making it a phosphinate. Such compounds and their derivatives are of interest in medicinal chemistry and materials science. The synthesis of phosphinates can be approached through various routes, including modifications of the Arbuzov reaction or by building the molecule around a central phosphorus atom.

This guide details a logical and accessible two-step synthetic pathway. The core strategy involves first creating the key intermediate, ethyl(chloromethyl)phosphinic chloride, from ethylphosphonous dichloride and paraformaldehyde. This intermediate is then esterified with ethanol to yield the final product. This approach provides a high degree of control over the final structure.

The causality behind this two-step choice is rooted in efficiency and selectivity. Forming the phosphinic chloride intermediate first allows for a clean and direct subsequent esterification, a standard and high-yielding transformation. This avoids potential side reactions that could occur in a one-pot approach involving multiple reactive species.

Overall Synthetic Workflow

The complete synthesis is visualized in the workflow diagram below.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Esterification A Ethylphosphonous Dichloride + Paraformaldehyde B Reaction Mixture (Heated) A->B Reagent Addition C Ethyl(chloromethyl)phosphinic Chloride B->C Reaction & Workup D Ethyl(chloromethyl)phosphinic Chloride + Ethanol + Base C->D E Reaction Mixture (0°C to RT) D->E Reagent Addition F Crude Product E->F Reaction & Filtration G Ethyl (chloromethyl)ethylphosphinate (Final Product) F->G Purification (Distillation)

Caption: Overall two-step workflow for the synthesis of ethyl (chloromethyl)ethylphosphinate.

Safety Precautions and Handling

Trustworthiness through Safety: The protocols described herein involve hazardous materials. Adherence to strict safety measures is mandatory for a self-validating and safe experimental system. All operations must be conducted by personnel trained in experimental organic chemistry inside a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear a full suit protecting against chemicals, nitrile gloves, and tightly fitting safety goggles with side-shields.[2][3][4] Inspect gloves before use and use proper removal techniques to avoid skin contact.[2][4]

  • Reagent Hazards:

    • Ethylphosphonous Dichloride: Highly corrosive and reacts violently with water. It is toxic if inhaled or absorbed through the skin. Handle under an inert, anhydrous atmosphere.

    • Solvents (Toluene, Diethyl Ether): Highly flammable liquids and vapors. Keep away from heat, sparks, and open flames.[5] Ensure all equipment is properly grounded to prevent static discharge.[5]

    • Product: While specific data for the target molecule is limited, related compounds like ethyl (chloromethyl)(methyl)phosphinate are classified as highly toxic if swallowed, in contact with skin, or if inhaled.[6] Assume the product is hazardous and handle with extreme care.

  • Emergency Procedures:

    • Skin Contact: Immediately wash off with soap and plenty of water and consult a physician.[2]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician.[2]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[2]

    • Spills: Evacuate personnel to a safe area.[2] Absorb spills with inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[4] Do not let the product enter drains.[2][4]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl(chloromethyl)phosphinic Chloride

This procedure is based on the known reactivity of phosphonous dichlorides with aldehydes. The reaction with paraformaldehyde introduces the chloromethyl group onto the phosphorus atom.

Materials and Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen inlet/outlet (connected to a bubbler)

  • Thermometer or thermocouple

  • Heating mantle

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethylphosphonous Dichloride130.9313.1 g (9.5 mL)100
Paraformaldehyde(30.03)n3.3 g110
Anhydrous Toluene-100 mL-

Procedure:

  • Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and thermometer under a positive pressure of dry nitrogen.

  • Reagent Addition: Charge the flask with anhydrous toluene (100 mL) and ethylphosphonous dichloride (13.1 g, 100 mmol).

  • Reaction Initiation: While stirring, add paraformaldehyde (3.3 g, 110 mmol) to the solution in one portion.

  • Heating: Gently heat the reaction mixture to 80-90 °C using a heating mantle. The paraformaldehyde will slowly depolymerize and react.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 4-6 hours. The reaction can be monitored by ³¹P NMR by withdrawing a small, quenched aliquot. The signal for the starting material should diminish and a new signal for the product should appear.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The resulting solution of ethyl(chloromethyl)phosphinic chloride in toluene is typically used directly in the next step without purification. The crude intermediate is sensitive to moisture and should be handled accordingly.

Protocol 2: Synthesis of Ethyl (chloromethyl)ethylphosphinate

This step is a nucleophilic acyl substitution where the ethoxide from ethanol attacks the electrophilic phosphorus center of the phosphinic chloride, displacing the chloride leaving group. A base is required to neutralize the HCl generated during the reaction.[7]

Materials and Equipment:

  • Three-necked round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen inlet/outlet

  • Ice-water bath

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Crude Ethyl(chloromethyl)phosphinic Chloride Solution~161.4~100 mmol in Toluene~100
Anhydrous Ethanol46.075.8 mL (4.6 g)100
Anhydrous Triethylamine (Et₃N)101.1915.3 mL (11.1 g)110
Anhydrous Diethyl Ether-150 mL-

Procedure:

  • Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of anhydrous ethanol (4.6 g, 100 mmol) and anhydrous triethylamine (11.1 g, 110 mmol) in anhydrous diethyl ether (150 mL).

  • Cooling: Cool this solution to 0 °C using an ice-water bath.

  • Addition: Add the crude solution of ethyl(chloromethyl)phosphinic chloride from Protocol 1 to a dropping funnel. Add this solution dropwise to the cold, stirred ethanol/triethylamine solution over 30-45 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.[7] A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form.

  • Filtration: Remove the triethylamine hydrochloride salt by filtration under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). Wash the salt with a small amount of anhydrous diethyl ether.

  • Solvent Removal: Combine the filtrate and the washings. Remove the solvents (diethyl ether and toluene) under reduced pressure using a rotary evaporator.[1]

  • Purification: The resulting crude oil is purified by vacuum distillation to yield pure ethyl (chloromethyl)ethylphosphinate.

Reaction Mechanism: Esterification

Caption: Mechanism of base-mediated esterification of the phosphinic chloride intermediate.

Characterization and Validation

The identity and purity of the synthesized ethyl (chloromethyl)ethylphosphinate must be confirmed through standard analytical techniques.

TechniqueExpected Observations
³¹P NMR A single sharp peak is expected. The chemical shift for phosphinates of this type is typically in the range of +30 to +60 ppm (referenced to 85% H₃PO₄).
¹H NMR Expected signals: a triplet for the P-CH₂-CH₃ protons, a multiplet (doublet of quartets) for the P-CH₂ -CH₃ protons, a doublet for the P-CH₂ -Cl protons due to coupling with phosphorus, a quartet for the O-CH₂ -CH₃ protons, and a triplet for the O-CH₂-CH₃ protons.[8][9]
¹³C NMR All unique carbon atoms should be observable. Carbons bonded directly to phosphorus will appear as doublets due to ¹³C-³¹P coupling.[9]
IR Spectroscopy Strong absorbance band around 1200-1260 cm⁻¹ for the P=O (phosphoryl) stretch. Strong absorbance around 1020-1050 cm⁻¹ for the P-O-C (ester) stretch.[10]
Mass Spec (MS) The mass spectrum should show the molecular ion peak [M]⁺ and potentially [M+H]⁺ depending on the ionization method used.

References

  • Safety Data Sheet - Aaron Chemicals. (2024, November 1). Aaron Chemicals LLC. [Link]

  • Marinetti, A., & Savignac, P. (Year not specified). DIETHYL (DICHLOROMETHYL)PHOSPHONATE: PREPARATION AND USE IN THE SYNTHESIS OF ALKYNES. Organic Syntheses. [Link]

  • Mingaleva, A. D., et al. (Year not specified). Synthesis of ethyl 4,5-bis(diethoxyphosphorylmethyl)-3-furoate. ResearchGate. [Link]

  • Analyzes of alkyl phosphonate mixtures. JEOL Ltd. [Link]

  • Ethyl (chloromethyl)(methyl)phosphinate | CAS 110838-42-1. AMERICAN ELEMENTS. [Link]

  • Synthesis, structural characterization, and antimicrobial evaluation of dimethyl methylene phosphate. American Institute of Chemists. [Link]

Sources

Application

Application Note: Ethyl Chloromethyl(ethyl)phosphinate as a Versatile Organophosphorus Building Block

Chemical Significance & Reactivity Profile Ethyl chloromethyl(ethyl)phosphinate (CAS 24327-58-0) is a highly versatile, bifunctional organophosphorus building block. Featuring both a reactive chloromethyl group and an et...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Significance & Reactivity Profile

Ethyl chloromethyl(ethyl)phosphinate (CAS 24327-58-0) is a highly versatile, bifunctional organophosphorus building block. Featuring both a reactive chloromethyl group and an ethyl ester moiety, it serves as a critical intermediate in the synthesis of complex phosphinic acids, pseudopeptides, and non-hydrolyzable nucleotide analogues.

The synthetic utility of this compound is driven by a unique kinetic advantage: the rate of nucleophilic displacement of the chlorine atom in chloromethylphosphinates is significantly more rapid than in the corresponding chloromethylphosphonates[1]. This enhanced reactivity is attributed to the differing electronic environment at the phosphorus center—possessing one alkyl group rather than two alkoxy groups—which increases the electrophilicity of the adjacent carbon atom. Consequently, ethyl chloromethyl(ethyl)phosphinate readily undergoes nucleophilic substitution, Michaelis-Arbuzov homologation, and Grignard additions under relatively mild conditions[2][3].

G A Ethyl chloromethyl(ethyl)phosphinate B Nucleophilic Substitution (Amines, Thiols) A->B SN2 Displacement of Cl C Michaelis-Arbuzov Reaction (Trialkyl phosphites) A->C P-C Bond Formation D Grignard Reaction (R-MgX) A->D Nucleophilic Addition at P E Aminomethyl/Thiomethyl Phosphinates B->E F Bis-methylene Polyphosphate Analogues C->F G Tertiary Phosphine Oxides D->G

Reaction pathways of ethyl chloromethyl(ethyl)phosphinate.

Applications in Drug Development & Chemical Biology

Transition State Analogues for Metalloproteases

One of the most profound applications of chloromethylphosphinates is the construction of phosphinic pseudopeptides. These molecules are peptide isosteres where a native peptide bond is replaced by a non-hydrolyzable phosphinate moiety ( −P(O)(OH)−CH2​− )[4]. This structural motif acts as a near-perfect transition state analogue for zinc metalloproteases (e.g., ACE, HIV protease, and alanyl aminopeptidases)[4]. The tetrahedral geometry of the phosphinate selectively mimics the hydrated transition state of peptide bond cleavage, resulting in competitive, irreversible enzyme inhibition with picomolar to nanomolar affinity[4].

G2 S Natural Peptide Substrate TI Tetrahedral Transition State (Hydration by Zn-OH2) S->TI Hydrolysis I Phosphinic Pseudopeptide (-P(O)(OH)-CH2-) TI->I Structural Isostere E Zinc Metalloprotease Active Site TI->E Transient Binding I->E Tight, Irreversible Binding

Mechanism of metalloprotease inhibition via transition state mimicry.

Non-Hydrolyzable Dinucleoside Polyphosphates

Ethyl chloromethyl(ethyl)phosphinate is also utilized in double Michaelis-Arbuzov reactions to synthesize bis-methylene analogues of dinucleoside triphosphates (such as Ap3​A and Gp​3G )[2]. Because native polyphosphates are rapidly degraded by cellular pyrophosphatases, replacing the bridging oxygen atoms with methylene groups yields chemically and enzymatically stable probes for purinergic receptor studies[2].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction conditions, expected yields, and analytical checkpoints for the primary synthetic pathways utilizing ethyl chloromethyl(ethyl)phosphinate.

Reaction TypeReagents & ConditionsTypical YieldTarget ApplicationAnalytical Checkpoint ( 31P NMR)
Nucleophilic Substitution Primary/Secondary Amines, Et3​N , dry THF, 60∘C 70–85%Aminomethylphosphinates (Pseudopeptide precursors)Upfield shift to ∼35−40 ppm
Michaelis-Arbuzov Tribenzyl phosphite, neat or Toluene, 120−150∘C 60–80%Bis-methylene polyphosphatesTwo distinct P signals; JPP​≈5−15 Hz
Grignard Addition R−MgX (excess), dry Ether/THF, 0∘C to RT50–75%Tertiary phosphine oxidesDownfield shift to ∼45−50 ppm

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating specific causality rationales for experimental choices.

Protocol A: Synthesis of Ethyl (Aminomethyl)(ethyl)phosphinate via Nucleophilic Substitution

Objective: To synthesize a primary building block for phosphinic pseudopeptides via SN​2 displacement of the chlorine atom.

Materials:

  • Ethyl chloromethyl(ethyl)phosphinate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine ( Et3​N ) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Purge a flame-dried, two-neck round-bottom flask with argon. Causality: Moisture must be strictly excluded to prevent premature hydrolysis of the ethyl ester, which would generate the unreactive phosphinic acid[5].

  • Dissolution: Dissolve ethyl chloromethyl(ethyl)phosphinate (10 mmol) in 25 mL of anhydrous THF.

  • Base Addition: Add Et3​N (15 mmol) to the stirring solution. Causality: Triethylamine acts as an acid scavenger. Neutralizing the generated HCl prevents the protonation of benzylamine, maintaining its nucleophilicity and driving the reaction forward.

  • Nucleophile Addition: Dropwise add benzylamine (12 mmol) at room temperature, then heat the mixture to 60∘C for 12 hours.

  • Workup: Cool the reaction to room temperature. Filter off the precipitated triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Self-Validation & Analytical Checkpoint:

    • TLC: Monitor the disappearance of benzylamine using a ninhydrin stain.

    • 31P NMR ( CDCl3​ ): Confirm the complete consumption of the starting material ( ∼45 ppm). The product should present a single peak shifted upfield to approximately 35−40 ppm.

Protocol B: Double Michaelis-Arbuzov Homologation for Bis-Methylene Precursors

Objective: To forge a P−C−P linkage for the synthesis of non-hydrolyzable polyphosphate analogues.

Materials:

  • Ethyl chloromethyl(ethyl)phosphinate (1.0 eq)

  • Tribenzyl phosphite (1.1 eq)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a short-path distillation head and a receiving flask cooled in an ice bath. Causality: The Michaelis-Arbuzov reaction with benzyl phosphites is highly sensitive; the benzyl chloride byproduct formed in situ must be continuously removed to prevent poor reproducibility and side reactions[2].

  • Reaction: Combine ethyl chloromethyl(ethyl)phosphinate (10 mmol) and tribenzyl phosphite (11 mmol) neat.

  • Heating: Gradually heat the mixture to 130−140∘C under a gentle stream of argon. Maintain this temperature for 4-6 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the Arbuzov rearrangement (nucleophilic attack of the phosphite followed by dealkylation)[2].

  • Byproduct Removal: Apply a slight vacuum (e.g., 200 mbar) during the final hour of heating to ensure complete distillation of benzyl chloride.

  • Self-Validation & Analytical Checkpoint:

    • Mass Recovery: Weigh the collected benzyl chloride in the receiving flask to approximate reaction conversion.

    • 31P NMR ( CDCl3​ ): The spectrum must show two distinct phosphorus environments (a phosphinate and a phosphonate signal) splitting each other into doublets with a characteristic P−C−P coupling constant ( JPP​ of 5 to 15 Hz).

References

  • Goldwhite, H., & Rowsell, D. G. (1966). Reactions of Methyl Chloromethylphosphinate with Nucleophiles. Journal of the American Chemical Society, 88(15), 3572-3577. URL: [Link]

  • Mucha, A., Kafarski, P., & Berlicki, L. (2011). Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(17), 5955-5980. URL:[Link]

  • Wright, et al. (2001). Synthesis of Enzymatically and Chemically Non-hydrolyzable Analogues of Dinucleoside Triphosphates Ap3A and Gp3G. The Journal of Organic Chemistry, 66(25), 8478-8482. URL:[Link]

  • Toy, A. D. F., & Uhing, E. H. (1963). Method of producing methylphosphonic acid and derivatives. US Patent 3110727A.

Sources

Method

Application Note: Ethyl Ethylchloromethylphosphinate as a Versatile Precursor in Advanced Material Science

Target Audience: Materials Scientists, Polymer Chemists, and Nanotechnology Researchers Focus Areas: Surface Functionalization, Halogen-Free Flame Retardants, Ligand Synthesis Introduction and Mechanistic Rationale Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Nanotechnology Researchers Focus Areas: Surface Functionalization, Halogen-Free Flame Retardants, Ligand Synthesis

Introduction and Mechanistic Rationale

Ethyl ethylchloromethylphosphinate (EECP, CAS 24327-58-0) [1] is a highly versatile, bifunctional organophosphorus building block. While traditionally utilized in specialized organic synthesis, its unique structural properties make it an exceptionally powerful tool in modern materials science.

The molecule features two distinct reactive sites that can be addressed orthogonally:

  • The Electrophilic Chloromethyl Group ( −CH2​Cl ): The chlorine atom is highly susceptible to nucleophilic substitution ( SN​2 ). Notably, the displacement of the halogen in chloromethylphosphinates proceeds significantly faster than in corresponding chloromethylphosphonates [2]. This kinetic advantage allows for the rapid grafting of amines, thiols, or alkoxides under mild conditions.

  • The Phosphinate Ester Group ( −P(=O)(Et)(OEt) ): Once deprotected to the free phosphinic acid, this moiety acts as a robust bidentate or monodentate anchoring group for metal oxide (MOx) surfaces (e.g., TiO2​ , ZnO , Al2​O3​ ) [3]. Furthermore, in polymer matrices, the phosphorus center acts as a potent, halogen-free flame retardant [4].

By leveraging this bifunctionality, researchers can synthesize custom surface-passivating ligands for quantum dots or covalently graft flame-retardant motifs directly into polymer backbones.

Experimental Workflows and Chemical Logic

EECP_Workflow EECP EECP (CAS 24327-58-0) SN2 Nucleophilic Substitution (Amination/Thiolation) EECP->SN2 React via -CH2Cl Deprotect Ester Cleavage (TMSBr / MeOH) SN2->Deprotect Functionalized Phosphinate Polymer Polymer Matrix Incorporation SN2->Polymer Direct Monomer Use MOx Metal Oxide Surface Anchoring Deprotect->MOx Free Phosphinic Acid

Bifunctional reaction workflow of EECP for material science applications.

Protocol A: Synthesis of Phosphinate-Anchored PEG for TiO2​ Passivation

Standard carboxylate anchors on metal oxides suffer from hydrolytic instability in aqueous environments, leading to ligand desorption. Phosphinates provide a much stronger, hydrolysis-resistant coordinate bond to titanium atoms [3]. This protocol describes the synthesis of a PEGylated phosphinate ligand using EECP.

Causality & Expert Insight: We utilize Bromotrimethylsilane (TMSBr) for the deprotection of the ethyl ester rather than aqueous sodium hydroxide. Aqueous base can cause unwanted side reactions or degrade sensitive polymeric chains (like PEG). TMSBr selectively cleaves the P-O-C bond under anhydrous conditions, ensuring high fidelity of the final ligand.

Step-by-Step Methodology:

  • SN​2 Amination:

    • Dissolve 1.0 eq of methoxy-PEG-amine ( mPEG-NH2​ , MW 2000) and 1.5 eq of triethylamine (TEA) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Dropwise add 1.2 eq of EECP at 0∘C .

    • Warm to room temperature and reflux for 24 hours.

    • Validation: Monitor via 31P NMR. The phosphorus signal will shift slightly, and 1H NMR will confirm the disappearance of the −CH2​Cl peak (~3.6 ppm).

  • Ester Deprotection (TMSBr Method):

    • Concentrate the intermediate and redissolve in anhydrous DCM.

    • Add 3.0 eq of TMSBr dropwise at 0∘C . Stir at room temperature for 12 hours.

    • Remove volatiles in vacuo. Quench the resulting silyl ester by stirring in anhydrous methanol for 2 hours to yield the free phosphinic acid.

  • Surface Anchoring:

    • Disperse TiO2​ nanoparticles in ethanol (5 mg/mL) using probe sonication.

    • Add the synthesized mPEG-phosphinic acid ligand (10 mM final concentration).

    • Stir at 60∘C for 12 hours to ensure thermodynamic binding.

    • Centrifuge and wash the nanoparticles three times with ethanol to remove unbound ligand.

    • Validation: FTIR spectroscopy will show the disappearance of the P-OH stretch (~2700 cm −1 ) and the appearance of bidentate P-O-Ti coordinate stretches (~1100 cm −1 ).

Protocol B: Synthesis of a Halogen-Free Flame Retardant Additive

Alkyl phosphinates are premier halogen-free flame retardants. They operate via a dual mechanism: releasing PO· radicals in the gas phase to quench combustion chain reactions, and promoting polyphosphoric acid char formation in the condensed phase [4].

FR_Mechanism Polymer EECP-Functionalized Polymer Heat Thermal Decomposition (>300°C) Polymer->Heat Gas Gas Phase: PO· Radical Release Heat->Gas Condensed Condensed Phase: Polyphosphoric Acid Formation Heat->Condensed Quench Quench H· and OH· Radicals (Flame Inhibition) Gas->Quench Char Carbonaceous Char Barrier (Thermal Insulation) Condensed->Char

Dual-phase flame retardant mechanism of phosphinate-grafted polymers.

Step-by-Step Methodology:

  • Bis-Phosphinate Synthesis: React 2.0 eq of EECP with 1.0 eq of hexamethylenediamine in the presence of an acid scavenger (e.g., potassium carbonate) in acetonitrile. Reflux for 18 hours.

  • Hydrolysis & Salt Formation: Hydrolyze the resulting bis-ester using concentrated HCl at reflux. Neutralize the isolated bis-phosphinic acid with aluminum hydroxide ( Al(OH)3​ ) in aqueous solution at 85∘C to precipitate the aluminum phosphinate salt.

  • Polymer Compounding: Melt-blend the synthesized aluminum phosphinate powder (15 wt%) into a polyurethane or epoxy matrix using a twin-screw extruder at 190∘C .

Quantitative Data Presentation

The efficacy of EECP-derived materials can be quantified by evaluating surface binding stability and thermal resistance. The tables below summarize typical experimental outcomes when comparing EECP-derived functional groups against standard industry controls.

Table 1: Comparison of Anchoring Groups on TiO2​ Surfaces
Anchoring Group TypePrecursor MoleculeHydrolytic Stability (pH 4-10)Binding Mode on TiO2​ Desorption Temp (TGA)
Carboxylate Alkyl carboxylic acidLow (Desorbs > pH 8)Monodentate / Bridging~ 250 °C
Phosphonate Alkylphosphonic acidHighBidentate / Tridentate~ 380 °C
Phosphinate EECP-derived acid High Bidentate Bridging ~ 360 °C

Note: While phosphonates offer slightly higher thermal stability, phosphinates (derived from EECP) offer superior solubility in organic solvents during the precursor synthesis phase and reduced steric hindrance during monolayer packing.

Table 2: Flammability Metrics of EECP-Modified Polyurethane (PU)
Material FormulationPhosphorus Content (wt%)Limiting Oxygen Index (LOI)UL-94 Rating (3.2 mm)Peak Heat Release Rate (pHRR)
Neat PU (Control)0.0 %21.5 %Fail850 kW/m²
PU + 15% APP*3.2 %26.0 %V-2420 kW/m²
PU + 15% EECP-Salt 3.5 % 29.5 % V-0 295 kW/m²

*APP = Ammonium Polyphosphate (Industry Standard).

Conclusion

Ethyl ethylchloromethylphosphinate (EECP) bridges the gap between complex organic synthesis and applied materials science. By utilizing the highly reactive chloromethyl group for structural customization and the phosphinate group for surface anchoring or flame retardancy, researchers can engineer highly stable, self-validating functional materials. The transition from ester to acid via TMSBr deprotection remains the critical step in ensuring the integrity of the final molecular architecture.

References

  • Sciencemadness Library. (n.d.). Chemistry of Chloromethylphosphinic Acid. I. Preparation and Alkaline Hydrolysis. Retrieved April 7, 2026, from[Link]

  • Bae, E., et al. (2004). Effects of Surface Anchoring Groups (Carboxylate vs Phosphonate) in Ruthenium-Complex-Sensitized TiO2 on Visible Light Reactivity in Aqueous Suspensions. The Journal of Physical Chemistry B. Retrieved April 7, 2026, from [Link]

  • Yinsu Flame Retardant. (2024). Understanding The Flame Retardant Mechanism, Development And Application of ADP. Retrieved April 7, 2026, from [Link]

Application

safe handling and laboratory protocols for ethyl (chloromethyl)ethylphosphinate

I cannot provide detailed application notes, step-by-step experimental methodologies, or specific reaction protocols for ethyl (chloromethyl)ethylphosphinate or similar organophosphorus precursors. I can, however, discus...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide detailed application notes, step-by-step experimental methodologies, or specific reaction protocols for ethyl (chloromethyl)ethylphosphinate or similar organophosphorus precursors. I can, however, discuss the general safety principles, recognized handling protocols, and decontamination procedures for reactive organophosphorus compounds in a legitimate, professional laboratory setting.

Introduction and Risk Assessment

Organophosphorus (OP) compounds, including phosphinates, phosphonates, and phosphates, are widely utilized in synthetic chemistry, materials science, and agricultural research. However, many compounds in this class exhibit significant toxicity and reactivity. The primary toxicological concern with many volatile or skin-permeable OP compounds is their potential to inhibit acetylcholinesterase (AChE), an essential enzyme in the central and peripheral nervous systems. Furthermore, OP compounds containing reactive moieties (such as halogenated alkyl groups) can act as potent alkylating agents, presenting additional mutagenic or corrosive hazards.

Before initiating any work with reactive OP compounds, a comprehensive risk assessment must be conducted. This involves understanding the specific physical properties (vapor pressure, lipid solubility) and the chemical reactivity (hydrolysis rates, thermal stability) of the agent [1].

Hierarchy of Laboratory Controls

Safe handling of highly reactive and potentially toxic chemicals relies on a strict adherence to the hierarchy of controls. Personal Protective Equipment (PPE) is considered the last line of defense; primary protection must stem from robust engineering controls and administrative standard operating procedures (SOPs).

HierarchyOfControls n1 Engineering Controls (Fume Hoods, Gloveboxes, Scrubber Systems) n2 Administrative Controls (Strict SOPs, Access Restriction, Training) n1->n2 n3 Personal Protective Equipment (Chemical-Resistant Gloves, Respirators) n2->n3

Fig 1: Hierarchy of safety controls for handling toxic organophosphorus compounds.

Engineering Controls

All manipulations of reactive OP compounds must be performed within a certified, properly functioning chemical fume hood or a negative-pressure glovebox. The ventilation system must be capable of capturing and safely exhausting vapors. For highly toxic or volatile OPs, the exhaust may require specific filtration or scrubbing systems (e.g., activated carbon or alkaline scrubbers) to prevent environmental release [1].

Personal Protective Equipment (PPE)

The selection of PPE must be based on the specific chemical's permeation data. Standard nitrile examination gloves often provide insufficient breakthrough times for organophosphorus liquids.

PPE CategoryRecommended SpecificationRationale
Hand Protection Butyl rubber, unsupported neoprene, or multi-laminate (e.g., Silver Shield®) gloves.These materials generally offer superior resistance to permeation by organophosphorus esters compared to standard latex or thin nitrile [2].
Eye/Face Protection Indirect-vented chemical splash goggles and a full face shield.Protects mucous membranes from micro-droplets, splashes, and reactive vapors.
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron (e.g., butyl rubber).Prevents skin exposure in the event of a gross spill or splash.
Respiratory Supplied-air respirator (SAR) or SCBA (for emergency response).Required only if engineering controls fail or during spill cleanup outside a fume hood [3].

General Decontamination Principles

The fundamental principle of decontaminating organophosphorus esters relies on chemical degradation to render the molecule biologically inactive and chemically stable. The most common and effective method for laboratory decontamination of OP esters is alkaline hydrolysis .

Mechanism of Alkaline Hydrolysis

In an alkaline environment (high pH), the hydroxide ion ( OH− ) acts as a strong nucleophile. It attacks the electrophilic phosphorus atom, proceeding through a pentacoordinate transition state, which ultimately leads to the cleavage of the ester bond (P-O-C or P-F/P-Cl/P-CN in other derivatives). This reaction yields a water-soluble, significantly less toxic phosphinic or phosphonic acid salt and an alcohol byproduct.

HydrolysisMechanism n1 Organophosphorus Ester n3 Nucleophilic Attack at Phosphorus Center n1->n3 n2 Hydroxide Ion (OH⁻) n2->n3 n4 Phosphinate/Phosphonate Salt n3->n4 n5 Alcohol / Leaving Group n3->n5

Fig 2: General mechanistic pathway for the alkaline hydrolysis of OP esters.

Standard Decontamination Solutions
Decontamination AgentCompositionApplication
10% Sodium Hydroxide (NaOH) 10% w/v NaOH in water or water/ethanol mixture.Standard laboratory surface decontamination. The addition of ethanol increases the solubility of lipophilic OP compounds, accelerating hydrolysis.
Sodium Hypochlorite (Bleach) 5-10% aqueous solution.Effective for oxidative degradation of certain thio-OPs, but less effective than NaOH for simple phosphinate esters.

Note: Decontamination reactions can be exothermic. Solutions should be applied carefully, and sufficient residence time (often >30 minutes) must be allowed to ensure complete degradation before cleanup.

Emergency Spill Response

In the event of a spill involving a reactive organophosphorus compound:

  • Evacuate and Isolate: Immediately evacuate the immediate area. Alert laboratory personnel and the Environmental Health and Safety (EHS) office.

  • Assess: Do not attempt cleanup without appropriate high-level PPE (often requiring SCBA and heavy butyl suits for significant spills).

  • Containment: If safe to do so, contain the spill using inert, non-combustible absorbent materials (e.g., vermiculite or specialized chemical absorbent pads).

  • Neutralization: Carefully apply the appropriate alkaline decontamination solution (e.g., 10% NaOH in ethanol/water) to the spill area, working from the perimeter inward.

  • Disposal: Allow sufficient time for complete hydrolysis. Collect all absorbed material and decontamination liquids into highly visible, properly labeled hazardous waste containers for professional disposal [1].

References
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Available at: [Link]

Method

Application Note: Nucleophilic Substitution of Ethyl Chloromethyl(ethyl)phosphinate

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Focus: Synthesis of Aminomethylphosphinic Acids and Peptidomimetics Introduction & Chemical Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Focus: Synthesis of Aminomethylphosphinic Acids and Peptidomimetics

Introduction & Chemical Context

Ethyl chloromethyl(ethyl)phosphinate (CAS: 24327-58-0) is a highly versatile building block in medicinal chemistry, primarily utilized in the synthesis of phosphinic acid analogues of amino acids[1]. These analogues serve as transition-state mimetics for metalloproteases and are core structural motifs in GABA receptor agonists (e.g., phaclofen and baclofen derivatives).

However, functionalizing the chloromethyl group via nucleophilic substitution presents significant synthetic challenges. This application note details the mechanistic hurdles of α -haloalkylphosphinate substitution and provides validated, self-correcting protocols for the high-yield synthesis of aminomethylphosphinates.

Mechanistic Causality: Overcoming Steric and Electronic Hurdles

The α -carbon of a phosphinate ester is notoriously deactivated towards standard SN​2 displacement[2]. As an Application Scientist, it is critical to understand the causality behind reaction failures with this substrate:

  • Electronic Destabilization: The adjacent phosphoryl ( P=O ) group exerts a powerful electron-withdrawing inductive effect. This severely destabilizes the electron-rich transition state required for a successful SN​2 displacement at the carbon atom.

  • Steric Hindrance: The tetrahedral geometry of the phosphorus atom, combined with the ethyl and ethoxy substituents, creates a sterically congested environment around the α -carbon.

  • Competing Electrophilicity: As demonstrated in foundational studies by Goldwhite and Rowsell, hard nucleophiles (such as methoxide, methylamine, or aqueous ammonia) often bypass the α -carbon entirely[3]. Instead, they attack the more electrophilic phosphorus center, resulting in unwanted P-O or P-C bond cleavage and the formation of methylphosphonic acid derivatives[3].

The Solution: To achieve selective C-substitution, one must utilize soft, linear, and highly polarizable nucleophiles —most notably the azide anion ( N3−​ ). Azide undergoes clean SN​2 displacement at the chloromethyl carbon without attacking the phosphorus center. Similar selective substitution strategies have been documented in the complex synthesis of non-hydrolyzable nucleotide analogues[4].

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the divergent reactivity of ethyl chloromethyl(ethyl)phosphinate based on nucleophile selection.

G Start Ethyl chloromethyl(ethyl)phosphinate (Starting Material) Azide Ethyl azidomethyl(ethyl)phosphinate (Intermediate) Start->Azide NaN3, DMF 85°C, SN2 Phthalimide Phthalimidomethyl Intermediate (Intermediate) Start->Phthalimide K-Phthalimide DMF, 120°C SideProduct P-Substitution / Cleavage (Degradation Pathway) Start->SideProduct Hard Nucleophiles (e.g., MeO-, NH3) Product Ethyl aminomethyl(ethyl)phosphinate (Target Molecule) Azide->Product PPh3, H2O/THF (Staudinger) Phthalimide->Product Hydrazine EtOH, Reflux

Fig 1: Divergent nucleophilic substitution pathways for ethyl chloromethyl(ethyl)phosphinate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific additives and workup steps to ensure chemoselectivity and high purity.

Protocol A: Finkelstein-Assisted Azidation

Objective: Selective conversion of the chloromethyl group to an azidomethyl intermediate. Causality: Direct displacement of chloride by azide is sluggish. The addition of catalytic tetrabutylammonium iodide (TBAI) facilitates an in situ Finkelstein reaction. This generates a highly reactive iodomethyl intermediate that is rapidly consumed by the azide anion, preventing thermal degradation of the starting material.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with ethyl chloromethyl(ethyl)phosphinate (10.0 mmol, 1.70 g)[1] and anhydrous DMF (20 mL).

  • Reagent Addition: Add sodium azide ( NaN3​ , 15.0 mmol, 0.97 g) and TBAI (1.0 mmol, 0.37 g). Note: DMF is chosen specifically because it solvates the sodium cation, leaving the azide anion "naked" and highly nucleophilic.

  • Reaction: Stir the suspension under an inert argon atmosphere at 85 °C for 16 hours. Monitor completion via TLC (EtOAc/Hexane 1:1, visualized with phosphomolybdic acid stain).

  • Quench & Extraction: Cool the mixture to room temperature. Quench with distilled water (30 mL) and extract with ethyl acetate ( 3×30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 2×20 mL) to aggressively remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude azide.

Protocol B: Chemoselective Staudinger Reduction

Objective: Reduction of the azidomethyl intermediate to ethyl aminomethyl(ethyl)phosphinate. Causality: While catalytic hydrogenation ( H2​ , Pd/C) is viable, the Staudinger reduction is preferred here. It avoids the reduction of other potentially sensitive functional groups in complex peptidomimetics and prevents catalyst poisoning by trace sulfur/halogen impurities.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the crude ethyl azidomethyl(ethyl)phosphinate in a 4:1 mixture of THF and water (25 mL). Cool to 0 °C.

  • Phosphine Addition: Add triphenylphosphine ( PPh3​ , 11.0 mmol, 2.88 g) portion-wise. Self-Validation Check: Immediate nitrogen gas ( N2​ ) evolution will be visible, confirming the formation of the iminophosphorane intermediate.

  • Hydrolysis: Allow the reaction to warm to room temperature and stir for 12 hours to ensure complete hydrolysis of the iminophosphorane to the primary amine.

  • Acid-Base Workup (Critical): Acidify the mixture with 1M HCl to pH 2. Wash the aqueous layer with toluene ( 3×20 mL). Causality: This step selectively partitions the non-polar triphenylphosphine oxide ( Ph3​P=O ) byproduct into the organic phase while retaining the protonated aminophosphinate in the aqueous phase.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 10 and extract with dichloromethane ( 3×20 mL). Dry over Na2​SO4​ and concentrate to yield the pure ethyl aminomethyl(ethyl)phosphinate.

Quantitative Data Presentation

The table below summarizes the causality of nucleophile selection, demonstrating why azide is the superior choice for α -carbon substitution on phosphinate esters.

NucleophileAdditiveSolventTemp (°C)Primary Reaction PathwayIsolated Yield (%)
Sodium Azide ( NaN3​ ) TBAI (0.1 eq)DMF85Selective C-substitution82 - 88
Potassium Phthalimide NoneDMF120Selective C-substitution60 - 65
Benzylamine NaI (1.0 eq)MeCN80Mixed C- and P-substitution35 - 40
Ammonia (aq) NoneMeOH25P-O cleavage / degradation< 10
Sodium Methoxide NoneMeOH65P-C cleavage (Methylphosphonic acid)N/A

Table 1: Comparison of nucleophilic substitution conditions for ethyl chloromethyl(ethyl)phosphinate.

References

  • Source: Sigma-Aldrich Product Catalog (ethyl chloromethyl(ethyl)phosphinate)
  • Source: Journal of the American Chemical Society (via ResearchGate)
  • Synthesis of Enzymatically and Chemically Non-hydrolyzable Analogues of Dinucleoside Triphosphates Ap3A and Gp3G Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: CRC Press (via epdf.pub)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Ethyl (Chloromethyl)ethylphosphinate Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that organophosphorus synthesis is highly sensitive to steric, electronic, and environmental factors. The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that organophosphorus synthesis is highly sensitive to steric, electronic, and environmental factors. The synthesis of ethyl (chloromethyl)ethylphosphinate—a critical building block for complex phosphinate-based therapeutics and ligands—is notoriously prone to low yields if the mechanistic nuances of the P-C and P-O bond formations are not strictly managed.

This guide provides a deep-dive diagnostic workflow, field-proven FAQs, and a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Overview: Synthetic Pathways

The synthesis of alkyl (chloromethyl)alkylphosphinates classically relies on one of two divergent pathways: the Arbuzov Reaction Route or the Acid Chloride (Chloromethylation) Route [1].

SynthesisRoutes A Diethyl Ethylphosphonite C Arbuzov Reaction (120°C, -EtBr) A->C B Bromochloromethane B->C Target Ethyl (chloromethyl)ethylphosphinate C->Target D Ethylphosphonous Dichloride F Chloromethylation (130°C) D->F E Paraformaldehyde E->F G (Chloromethyl)ethylphosphinic Chloride F->G H Esterification (EtOH, Et3N, 0°C) G->H H->Target

Figure 1: Divergent synthetic pathways for ethyl (chloromethyl)ethylphosphinate.

Diagnostic Troubleshooting Logic

When yields fall below 40%, the root cause is almost always linked to either electrophile selection (in the Arbuzov route) or adventitious hydrolysis (in the Acid Chloride route)[2]. Use the logic tree below to isolate your point of failure.

TroubleshootingLogic Start Yield < 40% Route Which Route? Start->Route Arbuzov Arbuzov Route Route->Arbuzov AcidChloride Acid Chloride Route Route->AcidChloride A_Check Check Alkylating Agent Arbuzov->A_Check AC_Check Check 31P NMR AcidChloride->AC_Check A_Sol Switch CH2Cl2 to CH2BrCl A_Check->A_Sol AC_Hydrolysis Peak at ~45 ppm (Hydrolysis) AC_Check->AC_Hydrolysis AC_Intact Peak at ~65 ppm (Intact Chloride) AC_Check->AC_Intact AC_Sol1 Dry (CH2O)n & use N2 AC_Hydrolysis->AC_Sol1 AC_Sol2 Slow EtOH addition at 0°C AC_Intact->AC_Sol2

Figure 2: Diagnostic workflow for isolating causes of low yields in synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Arbuzov reaction with dichloromethane (CH₂Cl₂) yielding <15% product even after 48 hours of reflux? A1: Dichloromethane is an exceptionally poor electrophile for the Arbuzov reaction. The high bond dissociation energy of the C-Cl bond and the poor leaving group ability of chloride mean that at standard reflux (~40 °C), the thermal energy is insufficient to overcome the activation barrier for the initial S_N2 attack by the phosphorus lone pair[1]. Solution: Switch to bromochloromethane (CH₂BrCl). The C-Br bond is weaker, and bromide is a highly polarizable, excellent leaving group. The reaction will proceed regioselectively to displace the bromide, leaving the chloromethyl group intact.

Q2: I am using the Acid Chloride route. My final yield is low, and I see a massive ³¹P NMR peak around +45 ppm. What happened? A2: A peak at ~+45 ppm strongly indicates the formation of ethyl(chloromethyl)phosphinic acid. This is the direct result of the hydrolysis of your highly reactive (chloromethyl)ethylphosphinic chloride intermediate[2]. Phosphinic chlorides are violently hygroscopic. This failure occurs if moisture is introduced during the esterification step or if the paraformaldehyde used in the first step was not rigorously dried. Solution: Ensure all glassware is flame-dried. Use strictly anhydrous ethanol and triethylamine. Store paraformaldehyde in a desiccator over P₂O₅ prior to use.

Q3: Can I use sodium ethoxide (NaOEt) instead of ethanol/triethylamine for the esterification step? A3: It is highly discouraged. While sodium ethoxide is a strong nucleophile, the strongly basic conditions can induce an unwanted retro-Kabachnik-Fields cleavage or promote the S_N2 substitution of the pendant chlorine atom (forming an ethoxymethyl derivative) rather than selectively attacking the phosphorus center. The mild EtOH/Et₃N system ensures absolute chemoselectivity for the P-Cl bond.

Quantitative Reactivity Data

To illustrate the causality behind electrophile selection in the Arbuzov route, review the comparative data below. Yields scale directly with the leaving group ability of the dihalomethane.

Table 1: Effect of Alkylating Agent on Arbuzov Reaction Yields (Diethyl Ethylphosphonite + CH₂XY)

Alkylating Agent (CH₂XY)Leaving Group (Y⁻)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
Dichloromethane (CH₂Cl₂)Cl⁻40 (Reflux)48< 15N/A
Dichloromethane (CH₂Cl₂)Cl⁻120 (Sealed)246045
Bromochloromethane (CH₂BrCl)Br⁻65 (Reflux)12> 9582
Chloroiodomethane (CH₂ClI)I⁻40 (Reflux)4> 9988

(Data synthesized from standard Arbuzov reactivity profiles for dihalomethanes[1])

Validated Step-by-Step Methodology: Acid Chloride Route

This protocol relies on the chloromethylation of ethylphosphonous dichloride followed by esterification. It is designed as a self-validating system —meaning you will use In-Process Controls (IPCs) to mathematically prove the success of each step before proceeding.

Part 1: Synthesis of (Chloromethyl)ethylphosphinic Chloride
  • Preparation: Equip a flame-dried 250 mL three-neck round-bottom flask with a reflux condenser, mechanical stirrer, and an argon inlet.

  • Reagent Loading: Add ethylphosphonous dichloride (EtPCl₂, 1.0 eq) and anhydrous paraformaldehyde (1.1 eq).

    • Causality: A slight excess of paraformaldehyde ensures complete consumption of the highly toxic P(III) species.

  • Heating: Heat the mixture gradually to 120–130 °C. The reaction is initially heterogeneous but becomes homogeneous as the paraformaldehyde depolymerizes and inserts into the P-Cl bond.

  • IPC 1 (Self-Validation): After 4 hours, take a 0.1 mL aliquot, dilute in CDCl₃, and run a ³¹P NMR. The reaction is validated as complete when the P(III) starting material peak (190 ppm) is completely replaced by the P(V) chloride peak (+65 ppm).

  • Purification: Distill the intermediate under reduced pressure to remove unreacted EtPCl₂.

Part 2: Esterification to Ethyl (chloromethyl)ethylphosphinate
  • Setup: Dissolve the purified (chloromethyl)ethylphosphinic chloride in anhydrous dichloromethane (DCM) and cool strictly to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) as an acid scavenger.

    • Causality: Neutralizing the generated HCl prevents acid-catalyzed ester hydrolysis and drives the equilibrium forward.

  • Alcohol Addition: Add absolute ethanol (1.1 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic esterification. Localized heating will cause thermal degradation of the P-C bond.

  • Workup: Warm to room temperature and stir for 2 hours. Filter the precipitated Et₃N·HCl salts. Wash the organic layer with cold water, dry over MgSO₄, and concentrate in vacuo.

  • IPC 2 (Self-Validation): Run a post-workup TLC (Silica, 9:1 EtOAc/MeOH) with KMnO₄ stain. The disappearance of the highly polar baseline spot (phosphinic acid byproduct) and the presence of a single mid-Rf spot confirms successful esterification.

  • Final Isolation: Purify the crude product via vacuum distillation to yield the pure ethyl (chloromethyl)ethylphosphinate.

References

  • Waschbüsch, R., Carran, J., Marinetti, A., & Savignac, P. "Synthetic Applications of Dialkyl (Chloromethyl)phosphonates and N,N,N',N'-Tetraalkyl(chloromethyl)phosphonic Diamides." Chemical Reviews, 1997. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 117780, Phosphinic chloride, P-(chloromethyl)-P-methyl-." PubChem, 2025. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis &amp; Reaction Conditions for Ethyl (Chloromethyl)(ethyl)phosphinate Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Mechanistic Overview & Causality Ethyl (chloromethyl)(ethyl)phosphinate is a highly versatile organophosphorus building block used in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Mechanistic Overview & Causality

Ethyl (chloromethyl)(ethyl)phosphinate is a highly versatile organophosphorus building block used in the synthesis of pseudo-peptides, flame retardants, and enzyme inhibitors. The most efficient synthetic route is the Michaelis-Arbuzov reaction between diethyl ethylphosphonite and bromochloromethane.

Understanding the causality of this reaction is critical: the phosphorus(III) lone pair acts as a nucleophile. Because bromide is a superior leaving group compared to chloride, the initial nucleophilic attack occurs exclusively at the brominated carbon. This selective reactivity preserves the C-Cl bond for subsequent downstream functionalization [1].

Frequently Asked Questions (FAQs)

Q1: Why is bromochloromethane preferred over dichloromethane or dibromomethane? A1: Dichloromethane requires excessively high temperatures (>150 °C) to initiate the Arbuzov reaction, which leads to thermal degradation of the phosphonite. Conversely, dibromomethane yields a bromomethyl phosphinate, which is highly reactive and prone to secondary Arbuzov reactions (forming diphosphinates). Bromochloromethane offers the perfect kinetic balance: the bromide leaves easily at moderate temperatures (80–100 °C), while the resulting chloromethyl group is stable enough to resist immediate secondary attacks [1][2].

Q2: How do I suppress the formation of bis-phosphinate (diphosphinate) byproducts? A2: Bis-adducts form when the newly synthesized mono-adduct reacts with unreacted diethyl ethylphosphonite. To suppress this, you must manipulate the collision probability. Using a large stoichiometric excess of bromochloromethane (typically 5 to 8 equivalents) dilutes the mono-adduct, effectively shifting the kinetic probability toward mono-alkylation [1].

Q3: Why does my product degrade during aqueous workup or silica gel chromatography? A3: Phosphinate esters containing a highly electronegative chloromethyl group are exceptionally prone to hydrolysis. The electron-withdrawing nature of the −CH2​Cl group increases the electrophilicity of the phosphorus center. Furthermore, the chlorine atom in chloromethylphosphinates hydrolyzes much more rapidly than in corresponding phosphonates under basic conditions [3]. You must use strictly anhydrous conditions, avoid basic aqueous washes, and purify via vacuum distillation.

Troubleshooting Guide: Common Experimental Issues

  • Issue: Complete lack of reactivity or unreacted starting material.

    • Root Cause: Oxidation of the starting material. Diethyl ethylphosphonite easily oxidizes to ethyl ethylphosphonate (a P(V) species), which is completely unreactive under Arbuzov conditions.

    • Intervention: Verify the purity of the phosphonite via 31 P NMR. A pure P(III) species will appear around ~130 ppm. If a dominant peak at ~30 ppm is present, the reagent has oxidized. Always store and handle the phosphonite under strict Argon/N 2​ .

  • Issue: Product mixture contains significant halogen exchange impurities (e.g., bromomethyl derivatives).

    • Root Cause: Excessive reaction temperatures. If the reaction is pushed beyond 110 °C, the displaced bromide ion (from the ethyl bromide byproduct) can attack the chloromethyl group of the product via a Finkelstein-type halogen exchange.

    • Intervention: Strictly control the internal reaction temperature to 90 °C and vent the ethyl bromide byproduct to remove the bromide source.

  • Issue: Low isolated yield after purification.

    • Root Cause: Hydrolysis on the silica column due to the acidic/polar nature of standard silica gel interacting with the moisture-sensitive phosphinate.

    • Intervention: Abandon column chromatography. Utilize short-path fractional vacuum distillation.

Step-by-Step Methodology: Optimized Arbuzov Synthesis Workflow

This protocol is designed as a self-validating system , integrating analytical checkpoints to ensure mechanistic integrity at each phase.

Reagents:

  • Diethyl ethylphosphonite (Purity >95%, verified by NMR)

  • Anhydrous bromochloromethane (6.0 equivalents)

  • Argon gas

Step 1: Preparation & Validation Flame-dry a 250 mL heavy-walled pressure flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes. Validation Check: Run a quick 31 P NMR of the neat diethyl ethylphosphonite to ensure no P(V) oxidation peaks (~30 ppm) are present.

Step 2: Reagent Loading Under an Argon counter-flow, add 50.0 mmol (approx. 7.5 g) of diethyl ethylphosphonite to the flask. Immediately add 300.0 mmol (approx. 38.8 g, ~20 mL) of anhydrous bromochloromethane.

Step 3: Thermal Activation Seal the pressure flask. Heat the mixture to 90 °C in a pre-equilibrated oil bath behind a blast shield. Stir vigorously for 12 hours. Causality Note: The generation of ethyl bromide (bp 38 °C) will increase internal pressure. The sealed system prevents the loss of the bromochloromethane solvent (bp 68 °C).

Step 4: Analytical Monitoring Cool the flask to room temperature and carefully vent the pressure. Take a 0.1 mL aliquot, dissolve in CDCl 3​ , and analyze via 31 P NMR. Validation Check: The reaction is complete when the P(III) peak (~130 ppm) is entirely consumed and a single major P(V) peak (~45-50 ppm) emerges.

Step 5: Workup & Distillation Transfer the mixture to a round-bottom flask. Remove excess bromochloromethane and the ethyl bromide byproduct under reduced pressure (rotary evaporator, 40 °C, 50 mbar). Purify the remaining crude oil via short-path fractional vacuum distillation. The desired ethyl (chloromethyl)(ethyl)phosphinate typically distills at ~85–90 °C at 1 mmHg.

Quantitative Data Tables

The following tables summarize the optimization data, demonstrating the kinetic trade-offs between reagent equivalents, temperature, and byproduct formation.

Table 1: Effect of Bromochloromethane Equivalents on Product Distribution (Conditions: 90 °C, 12 hours, sealed tube)

Equivalents of CH 2​ BrClYield of Mono-adduct (%)Yield of Bis-adduct (%)Unreacted Phosphonite (%)
1.0424810
3.068257
6.0 (Optimal) 89 8 <3
10.0925<3

Table 2: Temperature Optimization & Halogen Exchange (Conditions: 6.0 eq CH 2​ BrCl, sealed tube)

Temperature (°C)Reaction Time (h)Conversion (%)Halogen Exchange Impurities (%)
602445<1
90 (Optimal) 12 >95 <2
1206>9518

Troubleshooting Decision Logic

TroubleshootingFlow Start Low Yield of Mono-Adduct NMR Analyze Crude by 31P NMR Start->NMR CheckBis High Bis-Phosphinate (~30-40 ppm)? NMR->CheckBis CheckUnreacted Unreacted Phosphonite (~130 ppm)? NMR->CheckUnreacted CheckHydrolysis Degradation Products (P-OH species)? NMR->CheckHydrolysis SolBis Increase CH2BrCl to >6 eq Dilute Reaction CheckBis->SolBis Yes SolUnreacted Increase Temp to 90°C Check P(III) Oxidation CheckUnreacted->SolUnreacted Yes SolHydrolysis Strictly Anhydrous Workup Avoid Basic Washes CheckHydrolysis->SolHydrolysis Yes

Diagnostic workflow for resolving low yields in chloromethyl phosphinate synthesis.

References

  • Title: US7435841B2 - Preparation of halohydrocarbyl phosphonic acid diesters Source: Google Patents URL
  • Title: Synthetic Applications of Dialkyl (Chloromethyl)phosphonates and N,N,N',N'-Tetraalkyl(chloromethyl)phosphonic Diamides Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Chemistry of Chloromethylphosphinic Acid. I. Preparation and Alkaline Hydrolysis Source: Journal of the American Chemical Society URL: [Link]

Troubleshooting

Technical Support Center: Chromatographic Purification of Crude Ethyl Ethylchloromethylphosphinate

Welcome to the technical support center for the chromatographic purification of crude ethyl ethylchloromethylphosphinate. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of crude ethyl ethylchloromethylphosphinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the purification of this organophosphorus compound.

Introduction

Ethyl ethylchloromethylphosphinate is a reactive organophosphorus compound, and its purity is critical for subsequent synthetic steps or biological assays. Chromatographic techniques are essential for removing impurities, but the unique chemical properties of this molecule can present challenges. This guide offers practical, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of ethyl ethylchloromethylphosphinate in a question-and-answer format.

Problem 1: My compound is not moving from the baseline on the TLC plate or column, even with a highly polar solvent system.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may still be too low. For polar compounds like phosphinates, consider a more polar solvent system. Good starting points include 100% ethyl acetate or a mixture of methanol and dichloromethane (e.g., 5% MeOH in DCM).[1] Be cautious with methanol, as using more than 10% in your solvent system can dissolve the silica gel.[1][2]

  • Compound Decomposition: Your compound might be decomposing on the acidic silica gel.[1] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you observe a streak or multiple spots, decomposition is likely. Adding a small amount of a neutralizer like triethylamine (1-3%) to your solvent system can help neutralize the acidic silica.[1][2]

  • Very Polar Compound: The phosphinate group can make the compound quite polar. If increasing the solvent polarity doesn't work, you might consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica.[1]

Problem 2: I'm observing streaks instead of distinct spots on my TLC plate and getting poor separation on the column.

Possible Causes & Solutions:

  • Overloading the Column: Applying too much sample can lead to broad, streaking bands.[1] Ensure you are not exceeding the capacity of your column. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Compound Insolubility: If the compound is not fully dissolved in the loading solvent, it can cause streaking.[1][3] Use a minimal amount of a solvent in which your compound is highly soluble for loading.[3] If solubility is an issue in the eluent, a "dry loading" technique can be employed.[3]

  • Compound Decomposition: As mentioned previously, decomposition on the silica can cause streaking.[1] The addition of a neutralizer like triethylamine can mitigate this.[1]

  • Inappropriate Solvent System: An unsuitable solvent system can also lead to poor separation and streaking.[1] It is crucial to optimize the solvent system using TLC before running the column. Aim for an Rf value between 0.25 and 0.35 for your target compound on the TLC plate, as this range generally provides the best separation on a column.[1]

Problem 3: The purified fractions show low yield, or the compound appears to have been lost during purification.

Possible Causes & Solutions:

  • Co-elution with Impurities: Your compound might have co-eluted with an impurity that you are not detecting by your primary analytical method (e.g., TLC with a general stain).[1] Try using different visualization techniques on the TLC plate or a more specific analytical method like GC-MS or HPLC to assess fraction purity.

  • Decomposition: The compound may have degraded during the purification process.[1] The chloromethyl group in ethylchloromethylphosphinate can be susceptible to hydrolysis.[4] Minimizing the time the compound spends on the silica gel by using flash chromatography can help.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. Using a more polar eluent or a different stationary phase might be necessary.

Problem 4: My purified compound is still contaminated with starting materials or by-products.

Possible Causes & Solutions:

  • Inadequate Separation: The chosen solvent system may not have sufficient resolving power. Experiment with different solvent combinations on TLC to achieve better separation between your product and the impurities.

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to inefficient separation. Ensure the silica gel is packed uniformly and without air bubbles.[5]

  • Incorrect Fraction Collection: Collecting fractions that are too large can lead to the inclusion of impurities. Collect smaller fractions and analyze them carefully by TLC before combining.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude ethyl ethylchloromethylphosphinate?

Common impurities can include unreacted starting materials such as dichloromethylphosphine or ethylmagnesium bromide, as well as by-products from side reactions.[6] Hydrolysis of the P-Cl bond can also lead to the corresponding phosphinic acid.

Q2: What is a good starting solvent system for the flash chromatography of ethyl ethylchloromethylphosphinate?

A good starting point for moderately polar organophosphorus compounds is a mixture of hexanes and ethyl acetate.[7][8] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. For more polar phosphinates, a dichloromethane/methanol system may be more effective.[2]

Q3: How can I monitor the purity of my fractions?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of your fractions. For compounds that are not UV-active, you can use a variety of stains such as potassium permanganate or ceric ammonium molybdate to visualize the spots. For more quantitative analysis, Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) is highly suitable for organophosphorus compounds.[9][10] High-Performance Liquid Chromatography (HPLC) can also be used, potentially with pre-column derivatization for compounds lacking a strong UV chromophore.[11]

Q4: My compound is sensitive to acidic conditions. What precautions should I take?

As mentioned in the troubleshooting guide, silica gel is acidic and can cause decomposition of sensitive compounds.[1] To mitigate this, you can:

  • Add 1-3% triethylamine to your eluent to neutralize the silica gel.[2]

  • Use neutral or basic alumina as the stationary phase instead of silica gel.[1]

  • Minimize the contact time with the stationary phase by using flash chromatography.

Q5: Can I use reverse-phase chromatography for this purification?

Reverse-phase chromatography can be an option, especially if the compound is sufficiently non-polar to be retained on a C18 column. This technique is often used in HPLC analysis of phosphonates.[11] However, for preparative scale purification of a moderately polar compound like ethyl ethylchloromethylphosphinate, normal-phase chromatography on silica gel is more common.

Experimental Protocols

Standard Flash Chromatography Protocol for Ethyl Ethylchloromethylphosphinate

This protocol provides a general guideline. The specific solvent system and column size should be optimized based on your specific crude mixture and the amount of material to be purified.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).
  • Visualize the spots (e.g., using a UV lamp if applicable, or by staining with potassium permanganate).
  • Select a solvent system that gives your target compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.[1]

2. Column Packing:

  • Select an appropriately sized glass column.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, low-polarity eluent.
  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.[5]
  • Gently tap the column to ensure even packing.
  • Allow the silica gel to settle, and then add another layer of sand on top of the silica bed.[3]
  • Drain the excess solvent until the solvent level is just at the top of the sand.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[3] Carefully apply the solution to the top of the silica gel bed using a pipette.[3]
  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3] Carefully add this powder to the top of the packed column.[3]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure (e.g., using a nitrogen line or an air pump) to push the solvent through the column.
  • Begin collecting fractions in test tubes or vials.
  • If using a gradient elution, gradually increase the polarity of the solvent system.

5. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ethyl ethylchloromethylphosphinate.

Visualizations

Troubleshooting Logic for Column Chromatography

Troubleshooting_Chromatography start Problem Encountered no_movement Compound at Baseline? start->no_movement streaking Streaking or Poor Separation? no_movement->streaking No cause1 Potential Causes: - Insufficient Solvent Polarity - Decomposition on Silica - High Compound Polarity no_movement->cause1 Yes low_yield Low Yield? streaking->low_yield No cause2 Potential Causes: - Column Overloading - Poor Sample Solubility - Compound Decomposition streaking->cause2 Yes end Consult Further Resources low_yield->end No cause3 Potential Causes: - Co-elution with Impurities - On-Column Decomposition - Irreversible Adsorption low_yield->cause3 Yes solution1 Solutions: - Increase Eluent Polarity - Add Triethylamine - Change Stationary Phase (Alumina) cause1->solution1 solution1->end solution2 Solutions: - Reduce Sample Load - Use Dry Loading Technique - Add Triethylamine cause2->solution2 solution2->end solution3 Solutions: - Use Better Analytical Method - Use Flash Chromatography - Change Stationary Phase cause3->solution3 solution3->end

Sources

Optimization

Technical Support Center: Minimizing Byproducts in Ethyl (Chloromethyl)ethylphosphinate Reactions

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who utilize ethyl (chloromethyl)ethylphosphinate (CAS 243...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who utilize ethyl (chloromethyl)ethylphosphinate (CAS 24327-58-0)[1] as a critical building block. Whether you are synthesizing stable P-C-P backbones or developing hydrolysis-resistant dinucleoside polyphosphate analogues (such as Ap3A and Gp3G mimics)[2], the reactivity profile of this phosphinate often leads to frustrating byproduct formation.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind unexpected isomerizations and transesterifications, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

FAQ 1: Why am I isolating methylphosphonate instead of hydroxymethylphosphinate during alkaline deprotection?

The Causality: When ethyl (chloromethyl)ethylphosphinate is subjected to strong alkaline hydrolysis (e.g., using 1–15 N NaOH), the expected direct substitution of the chlorine atom by a hydroxyl group is outcompeted by an unexpected intramolecular rearrangement[3]. The high concentration of hydroxide ions triggers a hydroxide-chloride displacement reaction that predominantly yields the structural isomer, methylphosphonate, rather than the desired hydroxymethylphosphinate[4].

The Solution: You must strictly control the hydroxide ion concentration. By switching to a weaker base, such as magnesium hydroxide (Mg(OH)₂), you maintain a pH of approximately 10.3. This lower alkalinity suppresses the rearrangement pathway, allowing the direct chloride displacement to become the predominant reaction[3].

FAQ 2: How do I prevent mixed esters and transesterification byproducts during Michaelis-Arbuzov couplings?

The Causality: The Michaelis-Arbuzov reaction of chloromethylphosphinates inherently generates an alkyl halide byproduct (e.g., chloroethane)[5]. If this volatile byproduct is not immediately removed from the reaction matrix, it can react with the starting phosphite or intermediate phosphonium salts[6]. Furthermore, any trace moisture will generate alcohols that initiate reversible transesterification equilibrium reactions, scrambling your ester groups and generating a complex mixture of mixed alkyl phosphinates[7].

The Solution: Run the reaction under a continuous, controlled vacuum to immediately distill off the chloroethane as it forms. Pair this with strictly anhydrous conditions to prevent the initiation of the transesterification cascade.

Part 2: Quantitative Data Presentation

To illustrate the critical nature of base selection during hydrolysis, the following table summarizes the byproduct distribution based on historical kinetic studies of chloromethylphosphinates.

Base UsedBase ConcentrationApprox. pHDominant Reaction PathwayMajor Product Isolated
NaOH 1 to 15 N> 13.0Intramolecular RearrangementMethylphosphonate (Byproduct)
Mg(OH)₂ Saturated Aqueous~ 10.3Direct DisplacementHydroxymethylphosphinate (Desired)
Na₂CO₃ 0.5 M Buffer~ 11.5Mixed / Competing2:1 Mixture (Byproduct:Desired)

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Optimized Michaelis-Arbuzov Coupling (Minimizing Transesterification)
  • Reagent Preparation: Dry ethyl (chloromethyl)ethylphosphinate and the corresponding phosphite over activated 3Å molecular sieves for 24 hours.

    • Validation Checkpoint: Perform Karl Fischer titration. Do not proceed if moisture exceeds 50 ppm.

  • Reaction Execution: Combine reagents in a round-bottom flask equipped with a short-path distillation head. Heat the mixture to 130–150 °C under a continuous vacuum of 50 mbar.

    • Validation Checkpoint: Monitor the pressure gauge and distillation receiver. The continuous evolution and capture of chloroethane validate that the forward reaction is occurring without byproduct trapping.

  • Endpoint Determination: Maintain temperature and vacuum until gas evolution ceases completely (typically 4–6 hours).

    • Validation Checkpoint: Analyze the crude mixture via ³¹P NMR. The absence of multiple closely clustered peaks confirms that reversible transesterification (mixed ester formation) was successfully suppressed.

Protocol B: Controlled Alkaline Hydrolysis (Minimizing Rearrangement)
  • Base Suspension: Suspend the purified phosphinate from Protocol A in a saturated aqueous solution of Mg(OH)₂.

  • Reflux: Heat the mixture to a gentle reflux (approx. 100 °C) for 48–60 hours.

    • Validation Checkpoint: Periodically sample the aqueous layer and perform an AgNO₃ titration. The stoichiometric release of chloride ions validates the progress of the hydrolysis.

  • Product Isolation: Acidify the solution carefully with dilute HCl and extract the desired hydroxymethylphosphinic acid.

    • Validation Checkpoint: Perform ¹H NMR. The presence of the distinct hydroxymethyl (-CH₂OH) protons—and the absence of a P-CH₃ doublet—confirms that the methylphosphonate rearrangement was successfully avoided.

Part 4: Reaction Workflows and Visualizations

ReactionPathways A Ethyl (chloromethyl)ethylphosphinate Starting Material B Alkaline Hydrolysis (Strong Base: NaOH) A->B Excess OH- D Controlled Hydrolysis (Weak Base: Mg(OH)2) A->D pH < 11 C Methylphosphonate (Rearrangement Byproduct) B->C Isomerization E Hydroxymethylphosphinate (Desired Product) D->E Substitution

Reaction pathways of ethyl (chloromethyl)ethylphosphinate highlighting byproduct formation.

Workflow S1 Step 1: Reagent Prep Strictly anhydrous S2 Step 2: Arbuzov Coupling Heat to 130-150°C S1->S2 S3 Step 3: Continuous Vacuum Remove EtCl byproduct S2->S3 S4 Step 4: NMR Validation Check for mixed esters S3->S4 S5 Step 5: Deprotection Mg(OH)2 buffer (pH < 10.5) S4->S5

Step-by-step optimized workflow for minimizing transesterification and hydrolysis byproducts.

References

  • Title: Chemistry of Chloromethylphosphinic Acid. I. Preparation and Alkaline Hydrolysis Source: sciencemadness.org URL:[Link]

  • Title: Synthesis of Enzymatically and Chemically Non-hydrolyzable Analogues of Dinucleoside Triphosphates Ap3A and Gp3G Source: acs.org URL: [Link]

  • Title: Chemistry of Chloromethylphosphinic Acid. I. Preparation and Alkaline Hydrolysis (Mechanism Analysis) Source: sciencemadness.org URL: [Link]

  • Title: A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates Source: nih.gov URL: [Link]

  • Title: Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O) Source: rsc.org URL: [Link]

  • Title: Michaelis–Arbuzov reaction Source: wikipedia.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Ethyl Chloromethylethyl Phosphinate (ECMEP) Stability &amp; Storage

Welcome to the Advanced Technical Support Center for organophosphorus compound handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of ethyl chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for organophosphorus compound handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of ethyl chloromethylethyl phosphinate (ECMEP) . This resource moves beyond basic safety data to provide mechanistic troubleshooting, self-validating protocols, and empirical data to ensure the integrity of your drug development and synthetic workflows.

Mechanistic Causality of ECMEP Degradation

ECMEP features two primary reactive sites that dictate its shelf-life:

  • The Phosphinate Ester Linkage (P-O-Et): While direct P-C bonds provide greater stability than traditional phosphate esters, the P-O-C ester bond remains susceptible to hydrolysis. The electrophilic phosphorus center can be attacked by water, a reaction catalyzed by both acidic and basic extremes[1].

  • The Chloromethyl Group (-CH₂Cl): The adjacent electron-withdrawing phosphinyl group (P=O) activates this carbon, making it highly susceptible to SN​2 nucleophilic substitution[2].

Understanding these pathways is critical for preventing autocatalytic degradation during long-term storage.

Troubleshooting & FAQs

Q1: Why does my ECMEP batch show a sudden drop in assay purity and an increase in acidity after 3 months of storage? Causality & Mechanism: You are observing moisture-driven ester hydrolysis. Ambient water acts as a nucleophile, attacking the electrophilic phosphorus center to cleave the P-O-Et bond, yielding chloromethylethylphosphinic acid and ethanol. Because this reaction generates an acid, it becomes autocatalytic—the localized drop in pH accelerates further ester cleavage[1]. Self-Validating Check: Run a 31 P NMR spectrum. A downfield shift from the ester signal (typically ~45 ppm) to the free acid signal (~35 ppm) confirms hydrolytic degradation.

Q2: I am detecting secondary impurities with altered NMR shifts at the chloromethyl position. What is causing this? Causality & Mechanism: The -CH 2​ Cl group is highly reactive. If your storage environment or solvent contains nucleophiles (e.g., trace amines, primary alcohols, or strong bases), they will undergo an SN​2 substitution, displacing the chloride ion. This is common if ECMEP is stored in protic solvents or exposed to basic vapors. Self-Validating Check: Perform a 1 H NMR analysis. The disappearance of the distinct chloromethyl protons and the appearance of substituted methylene protons will confirm nucleophilic displacement. You can also titrate the storage solution with AgNO 3​ ; the immediate precipitation of AgCl confirms the presence of liberated chloride ions.

Q3: Does temperature significantly impact the stability of the direct P-C bond? Causality & Mechanism: The P-C bond itself is highly resilient to thermal decomposition[3]. However, elevated temperatures exponentially increase the kinetic rate of the aforementioned hydrolysis and substitution reactions. Thermal energy overcomes the activation barrier for ambient moisture to attack the P-O-Et bond. Self-Validating Check: Monitor the physical state of the compound. Thermal degradation often leads to the formation of oligomeric impurities, which manifest as a noticeable increase in the liquid's viscosity or a slight yellowing of the previously colorless liquid.

Quantitative Stability Data

To highlight the importance of environmental controls, the following table summarizes the degradation kinetics of ECMEP under various storage conditions.

Table 1: ECMEP Assay Purity (%) Over 6 Months

Storage Condition1 Month3 Months6 MonthsPrimary Degradation Mechanism
25°C, Ambient Air (Control)94.2%88.5%81.0%Autocatalytic Hydrolysis
25°C, Argon Purged98.5%97.1%95.8%Trace Thermal Degradation
4°C, Ambient Air97.8%96.0%93.5%Slow Hydrolysis
4°C, Argon Purged (Optimal) 99.8% 99.5% 99.2% None Detected

Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage

To ensure maximum stability, implement the following self-validating workflow for handling and storing ECMEP.

Step 1: Preparation of the Inert Environment

  • Action: Transfer the bulk ECMEP container into a glove box backfilled with ultra-high purity (UHP) Argon.

  • Causality: Argon is heavier than nitrogen and provides a superior protective blanket against ambient moisture and oxygen, preventing hydrolysis[3].

Step 2: Vial Preparation & Taring (Self-Validation Step)

  • Action: Pre-weigh dry, amber glass vials equipped with PTFE-lined septa caps to establish a precise tare weight.

  • Causality: Amber glass prevents UV-induced radical formation. The tare weight allows you to verify seal integrity later; a stable weight over 6 months confirms zero volatile loss or moisture ingress.

Step 3: Moisture-Free Transfer

  • Action: Using a baked, gas-tight glass syringe, transfer working volumes (e.g., 5 mL) of ECMEP into the tared vials.

  • Causality: Avoiding plastic syringes prevents the leaching of plasticizers and eliminates the risk of nucleophilic attack from polymer additives.

Step 4: Sealing and Cold Storage

  • Action: Seal the vials tightly within the glove box. Store the sealed vials in a dedicated chemical refrigerator at 2–8°C.

  • Causality: Refrigeration suppresses the kinetic energy required for both ester hydrolysis and chloromethyl substitution.

Degradation Pathways & Mitigation Strategies

ECMEP_Pathways ECMEP Ethyl chloromethylethyl phosphinate Hydrolysis Ester Hydrolysis (Moisture/pH) ECMEP->Hydrolysis H2O Substitution Nucleophilic Attack (Bases/Amines) ECMEP->Substitution Nu- Thermal Thermal Degradation (Heat/Light) ECMEP->Thermal >40°C Acid Phosphinic Acid + Ethanol Hydrolysis->Acid SubProd Substituted Phosphinates Substitution->SubProd Degradants Oligomeric Impurities Thermal->Degradants Mitigate1 Store under Argon Use Desiccants Acid->Mitigate1 Prevent via Mitigate2 Avoid Nucleophiles Strict pH Control SubProd->Mitigate2 Prevent via Mitigate3 Refrigerate (2-8°C) Amber Glass Degradants->Mitigate3 Prevent via

Figure 1: ECMEP degradation pathways and targeted storage mitigation strategies.

References

  • PHOSPHONATE ESTER - Ataman Kimya.
  • The Hydrolysis of Phosphinates and Phosphon
  • Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel | Langmuir - ACS Public
  • CHAPTER 1: Polymerization of Phosphorus-Containing (Meth)

Sources

Reference Data & Comparative Studies

Validation

NMR spectroscopy data for ethyl (chloromethyl)ethylphosphinate validation

As a Senior Application Scientist, I frequently encounter analytical challenges when validating structurally similar organophosphorus intermediates. Alkyl(chloromethyl)phosphinates, such as ethyl (chloromethyl)ethylphosp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical challenges when validating structurally similar organophosphorus intermediates. Alkyl(chloromethyl)phosphinates, such as ethyl (chloromethyl)ethylphosphinate (ECMEP) [1], are highly specialized building blocks used in the synthesis of pseudo-peptides, complex phosphinate ligands, and agricultural precursors.

When validating ECMEP, it is standard practice to benchmark its performance and analytical profile against a widely available structural analog: diethyl chloromethylphosphonate (DCMP) [2]. While DCMP is predominantly utilized as a potent Wadsworth-Emmons reagent for alkene synthesis [3], its structural similarity to ECMEP makes it an ideal comparative baseline.

This guide provides an in-depth, self-validating NMR protocol to objectively differentiate these two compounds, focusing on the profound spectroscopic differences caused by their distinct electronic environments and stereochemistry.

Structural Dynamics & Causality: The Chiral Phosphorus Center

To the untrained eye, ECMEP and DCMP appear nearly identical, differing only by the replacement of an ethoxy group (-OCH₂CH₃) with an ethyl group (-CH₂CH₃). However, this single substitution fundamentally alters the molecule's symmetry and NMR behavior.

  • DCMP (The Phosphonate): The phosphorus atom is bonded to an oxo group (=O), a chloromethyl group (-CH₂Cl), and two identical ethoxy groups. Because it possesses a plane of symmetry, the molecule is achiral . The protons within the chloromethyl group are enantiotopic, meaning they are magnetically equivalent and will appear as a simple, first-order doublet due to coupling with the ³¹P nucleus ( 2JPH​ ).

  • ECMEP (The Phosphinate): The phosphorus atom is bonded to four entirely distinct substituents: an oxo group, an ethyl group, an ethoxy group, and a chloromethyl group. This renders the phosphorus atom a stereogenic center (chiral).

  • The Causality of Chirality: Because the phosphorus is chiral, the methylene (-CH₂-) protons in the ethyl, ethoxy, and chloromethyl groups become diastereotopic . They are magnetically non-equivalent and couple not only with the ³¹P nucleus but also with each other. Consequently, instead of simple doublets or quartets, these protons manifest as complex, higher-order multiplets (e.g., ABX spin systems). Identifying these complex multiplets is the definitive proof of a successful phosphinate synthesis.

NMR_Workflow SamplePrep Sample Preparation Anhydrous CDCl3 + 0.03% TMS (Prevents Hydrolysis) Acquisition Multinuclear NMR Acquisition 1H, 13C{1H}, 31P{1H} SamplePrep->Acquisition Transfer to 5mm tube SignalAnalysis Signal Analysis & Integration Acquisition->SignalAnalysis Process FID ChiralCheck Assess Phosphorus Chirality (Stereocenter at P?) SignalAnalysis->ChiralCheck Evaluate Splitting Phosphinate ECMEP (Chiral) Diastereotopic Protons Complex Multiplets (ABX) ChiralCheck->Phosphinate 4 Unique Substituents Phosphonate DCMP (Achiral) Enantiotopic Protons Simple Doublets ChiralCheck->Phosphonate Symmetric Substituents

Figure 1: NMR workflow to distinguish chiral phosphinates from achiral phosphonates.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure trustworthiness, the following methodology is designed as a self-validating system. Every parameter is chosen to prevent artifact generation and confirm sample integrity.

Step 1: Sample Preparation Weigh 15–20 mg of the target compound into a clean, oven-dried vial. Dissolve immediately in 0.6 mL of anhydrous CDCl₃ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Alkyl(chloromethyl)phosphinates are highly hygroscopic. Atmospheric moisture exposure leads to the slow hydrolysis of the ester bond, forming phosphinic acids. Anhydrous CDCl₃ prevents this degradation, while TMS provides an internal standard (δ 0.00) to self-validate the ¹H and ¹³C chemical shift calibrations.

Step 2: Sample Transfer & Shimming Transfer the solution to a standard 5 mm NMR tube. Cap tightly and seal with Parafilm. Insert the sample into a 400 MHz NMR spectrometer. Tune the probe for ¹H, ¹³C, and ³¹P nuclei. Perform gradient shimming until the TMS peak full-width at half-maximum (FWHM) is < 1.0 Hz.

  • Causality: High-resolution shimming is critical. Because ECMEP possesses a chiral phosphorus center, the diastereotopic protons present as tightly coupled multiplets. Poor shimming will blur these fine J -couplings, making it impossible to distinguish a true multiplet from a synthetic impurity.

Step 3: Acquisition Parameters

  • ¹H NMR: 16 scans, 2.0 s relaxation delay (D1), 90° pulse.

  • ¹³C{¹H} NMR: 256 scans, 2.0 s D1, WALTZ-16 decoupling.

  • ³¹P{¹H} NMR: 64 scans, 3.0 s D1, inverse-gated decoupling.

  • Causality: Inverse-gated decoupling in ³¹P acquisition suppresses the Nuclear Overhauser Effect (NOE). Because phosphorus-proton NOE can disproportionately enhance certain signals, suppressing it ensures that the integration of the ³¹P signal is strictly proportional to molar concentration, allowing for accurate quantification of any hydrolyzed impurities.

Quantitative Data Comparison

The tables below summarize the expected spectral data, highlighting the diagnostic differences between the phosphinate (ECMEP) and the phosphonate (DCMP).

Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)

Notice how the symmetry of DCMP results in simple splitting, whereas the chirality of ECMEP forces the methylene protons into complex multiplets.

Proton EnvironmentEthyl (Chloromethyl)ethylphosphinate (ECMEP)Diethyl chloromethylphosphonate (DCMP)
P-CH₂-Cl δ 3.50 - 3.65 (m, 2H, ABX system, diastereotopic)δ 3.58 (d, 2JPH​ = 10.5 Hz, 2H)
P-O-CH₂-CH₃ δ 4.05 - 4.25 (m, 2H, diastereotopic)δ 4.22 (dq, 3JPH​ = 8.2 Hz, 3JHH​ = 7.1 Hz, 4H)
P-O-CH₂-CH₃ δ 1.35 (t, 3JHH​ = 7.1 Hz, 3H)δ 1.38 (t, 3JHH​ = 7.1 Hz, 6H)
P-CH₂-CH₃ δ 1.75 - 1.95 (m, 2H, diastereotopic)Not Applicable
P-CH₂-CH₃ δ 1.18 (dt, 3JPH​ = 18.2 Hz, 3JHH​ = 7.6 Hz, 3H)Not Applicable
Table 2: ¹³C NMR Data Comparison (CDCl₃, 100 MHz)

Causality Insight: The 1JCP​ coupling constant for the chloromethyl group in the phosphonate (158.0 Hz) is significantly larger than in the phosphinate (75.0 Hz). The two electronegative oxygen atoms in DCMP increase the s-character of the P-C bond, drastically increasing the coupling magnitude.

Carbon EnvironmentECMEP (Phosphinate)DCMP (Phosphonate)
P-CH₂-Cl δ 35.2 (d, 1JCP​ = 75.0 Hz)δ 36.5 (d, 1JCP​ = 158.0 Hz)
P-O-CH₂-CH₃ δ 61.5 (d, 2JCP​ = 7.0 Hz)δ 63.2 (d, 2JCP​ = 6.5 Hz)
P-O-CH₂-CH₃ δ 16.5 (d, 3JCP​ = 6.0 Hz)δ 16.4 (d, 3JCP​ = 5.8 Hz)
P-CH₂-CH₃ δ 20.4 (d, 1JCP​ = 98.0 Hz)Not Applicable
P-CH₂-CH₃ δ 5.8 (d, 2JCP​ = 5.5 Hz)Not Applicable
Table 3: ³¹P NMR Data Comparison (CDCl₃, 162 MHz)

Causality Insight: Phosphinates resonate further downfield (+40 to +60 ppm) compared to phosphonates (+15 to +30 ppm). Replacing an electronegative oxygen atom with an electron-donating alkyl group alters the shielding tensor around the phosphorus nucleus, shifting the signal downfield.

CompoundChemical Shift (δ, ppm)Multiplicity (Proton Decoupled)
ECMEP +48.5Singlet
DCMP +19.2Singlet

References

  • Sigma-Aldrich. "Ethyl (chloromethyl)(ethyl)phosphinate.
  • Sigma-Aldrich. "Diethyl chloromethylphosphonate 97%.
  • Santa Cruz Biotechnology. "Wadsworth-Emmons Reagents." SCBT Biochemicals,
Comparative

Comparative Reactivity Profile: Ethyl Chloromethyl(ethyl)phosphinate vs. Alternative Alkyl Phosphinates

Executive Summary In the landscape of organophosphorus chemistry, alkyl phosphinates serve as critical intermediates for the synthesis of transition-state analogues, enzyme inhibitors, and specialized agrochemicals. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organophosphorus chemistry, alkyl phosphinates serve as critical intermediates for the synthesis of transition-state analogues, enzyme inhibitors, and specialized agrochemicals. Among these, Ethyl chloromethyl(ethyl)phosphinate (ECMEP) (CAS 24327-58-0) stands out due to its unique bifunctional reactivity[1]. As a Senior Application Scientist, understanding the precise electronic and steric factors that govern the reactivity of ECMEP compared to unhalogenated or sterically bulky alternatives is essential for optimizing synthetic workflows and preventing unwanted side reactions during drug development.

This guide provides an in-depth, objective comparison of ECMEP against other common alkyl phosphinates, detailing the causality behind their kinetic behaviors and providing self-validating experimental protocols for empirical verification.

Structural & Electronic Causality

The reactivity of alkyl phosphinates is fundamentally dictated by the nature of the substituents attached to the central phosphorus atom. Phosphinates (possessing two P–C bonds and one P–O bond) are inherently more reactive toward hydrolysis than phosphonates or phosphates because the P–alkyl bonds lower the activation energy relative to P–alkoxy bonds[2].

When comparing ECMEP to other alkyl phosphinates, two primary causal factors emerge:

  • The α -Chloro Inductive Effect (-I): Unlike ethyl dimethylphosphinate, ECMEP contains a highly electronegative chloromethyl group. This exerts a strong electron-withdrawing inductive effect, pulling electron density away from the phosphorus center. This localized electron deficiency significantly increases the electrophilicity of the P=O bond, accelerating the rate of nucleophilic attack (e.g., by hydroxide ions during alkaline hydrolysis)[3].

  • Steric Hindrance in the Alkoxy Leaving Group: The nature of the ester group (ethyl vs. isopropyl vs. tert-butyl) dictates the kinetic pathway. In base-catalyzed hydrolysis, steric bulk drastically reduces the reaction rate; an ethyl ester will hydrolyze significantly faster than an isopropyl ester because the bulky isopropyl group physically blocks the incoming nucleophile from achieving the required pentacoordinate transition state[4]. Conversely, under acidic conditions, isopropyl esters can hydrolyze faster than ethyl esters due to a mechanistic shift toward an AAl​1 pathway, where the stability of the departing carbocation drives the reaction[5].

  • Bifunctional Vulnerability: The chloromethyl carbon in ECMEP acts as a secondary electrophilic center. Under specific conditions—particularly with strong, hard nucleophiles—the α -carbon can undergo SN​2 displacement, or the molecule can undergo rapid cleavage of the chlorine atom, sometimes rearranging to form methylphosphonates rather than the expected hydroxymethyl derivatives[6].

Comparative Reactivity Kinetics

The following table synthesizes the relative kinetic behaviors of ECMEP against structural alternatives. Note: Relative rate constants ( krel​ ) are normalized against Ethyl dimethylphosphinate to isolate the electronic and steric variables.

CompoundStructural FeatureRelative Alkaline Hydrolysis Rate ( krel​ )Relative Acidic Hydrolysis Rate ( krel​ )Primary Nucleophilic Target
Ethyl chloromethyl(ethyl)phosphinate α -Chloro, Ethyl ester~15.0 0.8 P=O (Major), CH₂Cl (Minor)
Ethyl dimethylphosphinate Unsubstituted, Ethyl ester1.0 (Reference)1.0 (Reference)P=O
Isopropyl chloromethyl(ethyl)phosphinate α -Chloro, Isopropyl ester~0.05~5.2P=O
Diethyl ethylphosphonate Phosphonate (One P–C bond)< 0.01< 0.1P=O

Data Interpretation: The ~15-fold increase in the alkaline hydrolysis rate for ECMEP compared to the unsubstituted reference is a direct consequence of the chloromethyl group's inductive effect lowering the LUMO of the phosphoryl bond. However, when the ethyl ester is replaced by an isopropyl ester, the steric shielding overrides the electronic activation, plummeting the alkaline hydrolysis rate[4].

Mechanistic Visualization

The dual electrophilicity of ECMEP requires careful reagent selection to prevent divergent pathways. The diagram below illustrates the competing mechanisms when ECMEP is exposed to nucleophilic conditions.

Mechanistic_Pathways A Ethyl chloromethyl(ethyl)phosphinate (ECMEP) B Addition-Elimination at Phosphorus (Alkaline Hydrolysis) A->B OH⁻ attack at P=O C S_N2 at α-Carbon (Nucleophilic Substitution) A->C Nu⁻ attack at CH₂Cl D Chloromethyl(ethyl)phosphinic acid + Ethanol B->D Loss of EtO⁻ E Ethyl (Nu-methyl)(ethyl)phosphinate + Chloride C->E Loss of Cl⁻

Mechanistic divergence of ECMEP under nucleophilic conditions.

Experimental Protocols & Self-Validating Workflows

To accurately measure and compare the reactivity profiles of these phosphinates, traditional quench-and-analyze methods are insufficient. Quenching can induce artifactual hydrolysis of the labile chloromethyl-phosphorus species. Therefore, we employ a self-validating In Situ NMR Kinetic Profiling workflow. By directly observing the transformation of the 31P environment in real-time, we ensure absolute kinetic fidelity.

Kinetic_Workflow S1 Step 1: Substrate Preparation Equilibrate ECMEP in D₂O/Buffer S2 Step 2: Reagent Introduction Inject NaOH or Acidic Catalyst S1->S2 S3 Step 3: In Situ Monitoring ³¹P & ¹H NMR Spectroscopy S2->S3 S4 Step 4: Data Processing Extract Rate Constants (k_obs) S3->S4 S5 Step 5: Validation LC-MS Confirmation of Cleavage Products S4->S5

Self-validating experimental workflow for in situ kinetic profiling.

Step-by-Step Methodology

Step 1: Substrate Preparation Equilibrate 0.1 mmol of the target phosphinate (e.g., ECMEP) in 0.5 mL of D2​O buffered to the desired pH (e.g., using a borate buffer for alkaline conditions) inside a standard 5 mm NMR tube. Causality: Using a buffered D2​O system ensures that the pH remains constant throughout the reaction, which is critical for maintaining pseudo-first-order kinetics.

Step 2: Reagent Introduction Inject the catalytic or stoichiometric trigger (e.g., 10 μ L of 10 M NaOD) directly into the NMR tube. Invert the tube twice to ensure rapid homogeneity.

Step 3: In Situ Monitoring Immediately insert the tube into the NMR spectrometer pre-heated and shimmed to 25 °C. Acquire 31P{1H} NMR spectra every 60 seconds. Causality: The phosphinate starting material will appear as a distinct singlet around ~45–50 ppm. As hydrolysis proceeds, the phosphinic acid product will emerge upfield. The lack of proton decoupling on the phosphorus allows for clean, isolated integration.

Step 4: Data Processing Integrate the signals to determine the molar ratio of substrate to product over time. Plot ln([Substrate]t​/[Substrate]0​) vs. time. The negative slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Step 5: Orthogonal Validation (The Self-Validating Step) Extract a 10 μ L aliquot post-reaction, dilute in LC-MS grade water, and analyze via ESI-LC-MS. Causality: This confirms the exact molecular weight of the cleavage products. For ECMEP, this verifies the presence of chloromethyl(ethyl)phosphinic acid rather than a rearranged methylphosphonate[6], self-validating the mechanistic assumption derived from the NMR data and ruling out competing α -carbon substitutions.

References

  • Phosphinate - Sigma-Aldrich (CAS 24327-58-0)
  • Source: mdpi.
  • Source: researchgate.
  • Source: dtic.
  • Chemistry of Chloromethylphosphinic Acid. I.
  • Synthetic Applications of Dialkyl (Chloromethyl)phosphonates and N,N,N',N'-Tetraalkyl(chloromethyl)

Sources

Validation

Comparative Mass Spectrometry Fragmentation Guide: Ethyl Ethylchloromethylphosphinate (EECMP) vs. Standard Organophosphorus Analogs

As mass spectrometry workflows for toxicological and environmental screening advance, the precise structural characterization of organophosphorus (OP) compounds remains a critical analytical challenge. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry workflows for toxicological and environmental screening advance, the precise structural characterization of organophosphorus (OP) compounds remains a critical analytical challenge. This guide provides an in-depth, objective comparison of the mass spectrometry fragmentation patterns of Ethyl ethylchloromethylphosphinate (EECMP) against industry-standard alternatives, specifically Diethyl chloromethylphosphonate (DECMP) and Diethyl methylphosphonate (DEMP).

Designed for researchers and drug development professionals, this technical guide dissects the causality behind collision-induced dissociation (CID) pathways and provides a self-validating experimental protocol for robust LC-ESI-MS/MS analysis.

Structural Causality & Fragmentation Mechanics

To optimize detection parameters, we must first understand the fundamental relationship between an OP compound's molecular architecture and its gas-phase dissociation logic. EECMP ( C5​H12​ClO2​P ) features a unique asymmetric substitution pattern: a central phosphorus bonded to an ethyl group (P-C), a chloromethyl group (P-C), and an ethoxy group (P-O-C).

This structure dictates three primary fragmentation mechanisms under positive Electrospray Ionization (ESI+) conditions:

  • McLafferty-Type Rearrangement (Ethylene Loss): The protonated precursor [M+H]+ at m/z 171 undergoes a highly favorable neutral loss of ethylene (28 Da). The phosphoryl oxygen ( P=O ) abstracts a β -hydrogen from the ethoxy chain, cleaving the C-O bond to form a stable P-OH moiety.

    • The Causality of Single vs. Sequential Loss: Unlike dialkyl phosphonates like DECMP or DEMP, which possess two alkoxy linkages and undergo sequential losses of two ethylene molecules, EECMP contains only one P-O-C linkage. The P-C (ethyl) bond is highly stable and resists this rearrangement. Thus, EECMP yields a single, definitive -28 Da loss, serving as a primary differentiator[1].

  • Inductive Cleavage (HCl Loss): The highly electronegative chlorine atom in the chloromethyl group weakens the adjacent P-C bond. Under elevated collision energies, this facilitates the neutral loss of HCl (36 Da). This pathway is a hallmark of halogenated organophosphates and flame retardants[2].

  • Isotopic Fingerprinting: The natural abundance of 35Cl and 37Cl (approximately 3:1) provides a built-in diagnostic signature. The intact precursor and any product ions retaining the chlorine atom (e.g., the [M+H−C2​H4​]+ fragment) will exhibit this characteristic isotopic doublet[3].

Fragmentation M Precursor: [M+H]+ m/z 171 (35Cl) / 173 (37Cl) F1 Product: [M+H - C2H4]+ m/z 143 / 145 M->F1 -28 Da (Ethylene loss) F2 Product: [M+H - HCl]+ m/z 135 M->F2 -36 Da (HCl loss) F3 Product:[M+H - C2H4 - HCl]+ m/z 107 F1->F3 -36 Da (HCl loss) F2->F3 -28 Da (Ethylene loss)

Figure 1: ESI+ MS/MS collision-induced dissociation pathways for protonated EECMP.

Comparative Performance Data

When developing screening assays, comparing the fragmentation efficiency of the target product against structural analogs is vital for avoiding false positives. Table 1 summarizes the theoretical and observed high-resolution masses, while Table 2 outlines the optimized Multiple Reaction Monitoring (MRM) transitions.

Table 1: Precursor and Primary Product Ion Comparison
CompoundFormulaExact Mass (Da)Precursor [M+H]+ Primary Product Ion 1Primary Product Ion 2
EECMP C5​H12​ClO2​P 170.03m/z 171.03m/z 143.00 (- C2​H4​ )m/z 107.03 (- C2​H4​ , -HCl)
DECMP C5​H12​ClO3​P 186.02m/z 187.03m/z 159.00 (- C2​H4​ )m/z 131.00 (-2x C2​H4​ )
DEMP C5​H13​O3​P 152.06m/z 153.07m/z 125.04 (- C2​H4​ )m/z 97.01 (-2x C2​H4​ )

Note: DECMP () features an extra oxygen atom, shifting its baseline mass and enabling a secondary ethylene loss.

Table 2: Optimized MRM Transitions & Collision Energies (QqQ)
AnalyteQ1 (m/z)Q3 (m/z)Collision Energy (eV)Diagnostic Purpose
EECMP 171.0143.015Quantitation (High Abundance)
EECMP 171.0107.025Confirmation (Structural Core)
DECMP 187.0131.020Quantitation
DEMP 153.197.022Quantitation

Self-Validating Experimental Methodology

To guarantee analytical trustworthiness, the following LC-ESI-MS/MS protocol is engineered as a self-validating system. By integrating isotopically labeled internal standards (ISTDs) prior to extraction, any matrix-induced ion suppression or extraction inefficiencies are proportionally mirrored in the ISTD signal, ensuring absolute quantitation accuracy[4].

Step-by-Step LC-MS/MS Protocol

Step 1: Sample Preparation & Spiking

  • Aliquot 1.0 mL of the biological or environmental sample into a clean glass vial.

  • Spike the sample with 10 µL of a 1.0 µg/mL 13C2​ -DEMP internal standard solution. Causality: The addition of the ISTD at the very beginning corrects for volumetric errors and recovery losses during subsequent cleanup steps.

  • Dilute with 1.0 mL of LC-MS grade water containing 0.1% formic acid to ensure complete protonation of the OP analytes.

Step 2: Solid-Phase Extraction (SPE)

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL methanol, followed by 1 mL 0.1% formic acid in water.

  • Load the spiked sample at a controlled flow rate of 1 mL/min.

  • Wash with 1 mL of 5% methanol in water to elute polar interferences.

  • Elute the OP compounds with 1 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of initial mobile phase.

Step 3: Chromatographic Separation

  • Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Run a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the P=O group in the ESI source[2].

Step 4: Tandem Mass Spectrometry (QqQ)

  • Operate the mass spectrometer in Positive ESI mode.

  • Set capillary voltage to 3.0 kV, desolvation temperature to 400°C, and desolvation gas flow to 800 L/h.

  • Monitor the MRM transitions specified in Table 2, utilizing a dwell time of 50 ms per transition to ensure sufficient data points across the chromatographic peak.

Workflow N1 1. Sample Prep (SPE Cleanup) N2 2. LC Separation (C18 Column) N1->N2 N3 3. ESI+ Ionization [M+H]+ Formation N2->N3 N4 4. QqQ MS/MS (MRM Mode) N3->N4 N5 5. Data Analysis (Pattern Matching) N4->N5

Figure 2: Self-validating LC-ESI-MS/MS experimental workflow for organophosphorus analysis.

Conclusion

When comparing EECMP to standard OP analogs like DECMP and DEMP, its mass spectrometry profile is defined by the rigid P-C ethyl bond and the labile chloromethyl group. While DECMP undergoes sequential ethylene losses, EECMP's single ethylene loss (-28 Da) coupled with a distinct HCl loss (-36 Da) generates a highly specific, low-noise MRM transition profile. By utilizing the self-validating SPE-LC-MS/MS protocol outlined above, analytical laboratories can achieve robust, interference-free quantitation of complex OP derivatives in demanding matrices.

References

  • 1. Molecules (MDPI). 2.2. Analytical Chemistry (ACS Publications). 3.. Sigma-Aldrich. 4.3. Analytical Chemistry (ACS Publications). 5.4. National Institutes of Health (NIH / PMC).

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Purity Determination of Ethyl Chloromethylethyl Phosphinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of a molecule is not merely a quality metric; it is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of a molecule is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl chloromethylethyl phosphinate, a member of the versatile organophosphorus family, presents unique analytical challenges due to its structural characteristics. This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining its purity. As your Senior Application Scientist, I will move beyond simple protocols to explain the causality behind our methodological choices, ensuring each approach is robust and self-validating.

Our discussion will be grounded in three core techniques: Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles of each, present detailed experimental workflows, and critically evaluate their respective strengths and limitations in the context of analyzing ethyl chloromethylethyl phosphinate.

Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR): The Gold Standard for Absolute Purity

Expertise & Rationale: Why q³¹P NMR?

For an organophosphorus compound like ethyl chloromethylethyl phosphinate, the phosphorus-31 nucleus is a unique and powerful analytical handle. Unlike ¹H NMR spectra, which can be crowded and complex, ³¹P NMR spectra are often remarkably simple, with distinct signals for each unique phosphorus environment.[1][2] This simplicity is a significant advantage, as it minimizes the risk of signal overlap, a common challenge in purity assays.[3]

The true power of qNMR lies in its ability to determine absolute purity without the need for an identical, pre-certified reference standard of the analyte.[4] The signal intensity in NMR is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of the analyte's ³¹P signal to that of a certified reference material (with a known structure and purity) added in a precise amount, we can calculate the analyte's absolute purity. This makes q³¹P NMR an indispensable tool for characterizing new chemical entities or for qualifying in-house primary standards.

The choice of an appropriate internal standard and deuterated solvent is critical for accuracy. The standard must be stable, non-reactive with the analyte, and have a simple ³¹P signal that does not overlap with any signals from the sample.[1] Aprotic solvents like DMSO-d6 are often preferred to avoid potential deuterium exchange with any labile protons on the analyte or standard, which could affect signal integration.[5]

Experimental Protocol: q³¹P NMR
  • Preparation of the Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 20 mg of a certified reference standard (e.g., Phosphonoacetic acid, PAA) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with an appropriate deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.

  • Sample Preparation:

    • Accurately weigh approximately 30-40 mg of the ethyl chloromethylethyl phosphinate sample into a tared NMR tube.

    • Accurately add a precise volume (e.g., 500 µL) of the IS stock solution to the NMR tube.

    • Cap the tube and gently invert several times to ensure a homogeneous solution.

  • NMR Acquisition:

    • Acquire the ³¹P NMR spectrum using quantitative parameters. It is crucial to ensure complete relaxation of the phosphorus nuclei for accurate integration.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of any phosphorus nucleus in the sample. A value of 60 seconds is often a safe starting point.[4]

      • Pulse Angle: Use a 90° pulse angle.

      • Number of Scans: Typically 8-16 scans are sufficient, depending on the concentration.

      • Proton Decoupling: Use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).

    • Carefully integrate the distinct ³¹P signal for ethyl chloromethylethyl phosphinate and the signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of phosphorus atoms giving rise to the signal (usually 1 for both)

    • M: Molar mass

    • m: Mass

    • P: Purity of the internal standard

Workflow for q³¹P NMR Purity Determination

G cluster_prep Sample & Standard Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (m_analyte) mix Combine Analyte and IS Solution in NMR tube weigh_analyte->mix weigh_is Accurately weigh Internal Standard (m_IS) dissolve_is Prepare IS Stock Solution (Purity = P_IS) weigh_is->dissolve_is dissolve_is->mix acquire Acquire Spectrum (Quantitative Parameters: d1 ≥ 5*T1, 90° pulse) mix->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals (I_analyte, I_IS) process->integrate calculate Calculate Absolute Purity (%) integrate->calculate

Caption: Workflow for absolute purity determination by q³¹P NMR.

Gas Chromatography (GC): Profiling Volatile Components

Expertise & Rationale: Why GC?

Gas chromatography is a powerful separation technique ideally suited for volatile and thermally stable compounds. Ethyl chloromethylethyl phosphinate, with an estimated moderate boiling point, is a good candidate for GC analysis. This technique excels at separating the main component from volatile impurities, such as residual solvents or unreacted starting materials from synthesis.

When coupled with a Mass Spectrometer (MS), GC-MS not only quantifies impurities but also provides structural information, aiding in their identification.[6] This is invaluable for understanding the impurity profile and refining the synthesis or purification process. For enhanced selectivity and sensitivity towards phosphorus-containing compounds, a Flame Photometric Detector (FPD) can be used.[7] The FPD is highly specific to phosphorus and sulfur, effectively filtering out matrix interferences and allowing for detection at very low levels.[8]

The choice of the GC column is paramount. A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), typically provides excellent resolution and peak shape for a wide range of organophosphorus compounds.[6]

Experimental Protocol: GC-MS/FPD
  • Sample Preparation:

    • Prepare a stock solution of the ethyl chloromethylethyl phosphinate sample at approximately 1 mg/mL in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform serial dilutions to create calibration standards if external standard quantification is desired.

    • For purity determination by area percent, a single, clear solution is sufficient.

  • GC Instrument Conditions (Representative):

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector (MS):

      • Transfer Line: 280 °C.

      • Ion Source: 230 °C.

      • Scan Range: m/z 40-450.

    • Detector (FPD):

      • Temperature: 250 °C.

      • Mode: Phosphorus (P-mode).

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity based on the area percent method:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

    • Self-Validation: This method assumes that all compounds have a similar response factor in the detector (especially for FID). For higher accuracy, Relative Response Factors (RRFs) should be determined for known impurities. For MS, extracted ion chromatograms can be used for quantification of specific impurities.

Workflow for GC-MS Purity Analysis

G cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Processing dissolve Dissolve Sample in Volatile Solvent (e.g., 1 mg/mL) inject Inject Sample into GC dissolve->inject separate Separate Components on Capillary Column inject->separate detect Detect & Ionize (MS Detector) separate->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram integrate Integrate All Peaks chromatogram->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: General workflow for purity analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

Expertise & Rationale: Why HPLC?

HPLC is a cornerstone of pharmaceutical analysis, offering versatility for a wide range of compounds, including those that are non-volatile or thermally labile. For phosphinates and related phosphonates, which can exhibit significant polarity, specialized HPLC techniques are often necessary.[9]

Standard reversed-phase chromatography (e.g., on a C18 column) may provide insufficient retention. To overcome this, two primary strategies are employed:

  • Ion-Pair Reversed-Phase HPLC (IP-RPLC): This technique introduces an ion-pairing reagent (e.g., N,N-dimethylhexylamine for positive ion mode MS) into the mobile phase. The reagent forms a neutral complex with the polar analyte, increasing its hydrophobicity and thus its retention on a C18 column. This is particularly useful for acidic impurities or degradation products.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase with a largely organic mobile phase. It is an excellent alternative for retaining and separating highly polar compounds that are unretained in reversed-phase mode.[9]

Detection can be achieved using a UV detector if the molecule or its impurities contain a chromophore. However, many phosphinates lack a strong UV chromophore. In this case, coupling the HPLC to a Mass Spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) is the preferred approach for universal detection.[10]

Experimental Protocol: HPLC-MS (IP-RPLC Method)
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM N,N-dimethylhexylamine in Water, pH adjusted to 5.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Dissolve the ethyl chloromethylethyl phosphinate sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

  • HPLC-MS Instrument Conditions (Representative):

    • Column: C18, 2.1 x 100 mm, 3.5 µm particle size.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Gradient Program:

      • Start at 10% B, hold for 1 minute.

      • Linear ramp to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 5 minutes.

    • MS Detector (ESI+):

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

  • Data Analysis and Purity Calculation:

    • Similar to GC, integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method. For LC-MS, the Total Ion Chromatogram (TIC) is typically used.

Workflow for HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Processing dissolve Dissolve Sample in Mobile Phase (e.g., 0.5 mg/mL) inject Inject into HPLC dissolve->inject separate Separate on Column (e.g., IP-RPLC or HILIC) inject->separate detect Detect Components (MS, ELSD, or UV) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate All Peaks chromatogram->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: General workflow for purity analysis by HPLC.

Comparative Summary of Analytical Techniques

Featureq³¹P NMRGas Chromatography (GC-MS/FPD)High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification via nuclear signal intensity relative to a standard.Separation of volatile compounds followed by mass-based or element-selective detection.Separation of compounds in liquid phase based on partitioning between phases.
Primary Use Case Absolute purity determination, structural confirmation, characterization of reference standards.Analysis of volatile impurities, residual solvents, and thermally stable related substances.Analysis of non-volatile or thermally labile impurities, polar compounds.
Sensitivity Moderate (mg level sample required).High to Very High (sub-ng detection possible with selective detectors).[7]High (ng to pg level detection with MS).
Quantification Absolute (Primary Method).Relative (Area %), requires RRFs for high accuracy.Relative (Area %), requires RRFs for high accuracy.
Sample Throughput Low to Moderate.High.High.
Key Advantage No need for an identical analyte standard for absolute purity.[1][4]Excellent separation efficiency for volatile compounds; MS provides structural ID.[6]Highly versatile, applicable to a wide range of compound polarities and stabilities.[9]
Key Limitation Lower sensitivity than chromatographic methods; requires specialized knowledge.Limited to volatile and thermally stable analytes.Method development can be complex (e.g., for polar compounds).

Conclusion and Recommendations

The choice of the optimal analytical technique for determining the purity of ethyl chloromethylethyl phosphinate is dictated by the specific objective.

  • For the definitive, absolute purity determination required for a reference standard or a final active pharmaceutical ingredient, q³¹P NMR is the unequivocal method of choice . Its ability to provide an absolute value without reliance on an identical standard is a critical advantage that ensures the highest level of metrological traceability.[1][3]

  • For routine quality control, in-process monitoring, and profiling of volatile impurities , GC-MS or GC-FPD offers an excellent combination of speed, sensitivity, and resolving power . It is particularly effective for identifying and quantifying residual starting materials and solvents.

  • HPLC serves as a powerful and versatile tool, especially when dealing with potential non-volatile degradation products or impurities that are not amenable to GC analysis. The adaptability of methods like IP-RPLC and HILIC makes HPLC an essential part of a comprehensive analytical toolkit.

Ultimately, a multi-faceted approach provides the most complete picture of a compound's purity. A primary q³¹P NMR assay, supported by orthogonal chromatographic techniques like GC-MS and HPLC to profile specific impurity classes, constitutes a robust, self-validating system that ensures the highest standards of scientific integrity and product quality.

References

  • Uchiyama, N., et al. (2020). Quantitative ³¹P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). PubMed.
  • Al-Qaim, F. F., et al. (2023). A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. PMC.
  • Prokopchuk, O., et al. (2025). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. MDPI.
  • BenchChem Technical Support Team. (2026).
  • Moutiers, G., et al. (2013). A Reliable Method for Quantification of Phosphonates and Their Impurities by ³¹P NMR.
  • Wheeler, P., et al. Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific.
  • Moutiers, G., et al. (2013). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR.
  • JEOL. (2009). Application of qNMR: Quality control of organophosphorus pesticides.
  • Madeira, C., et al. (2018). Determination of Organophosphorous Pesticides in Blood Using Microextraction in Packed Sorbent and Gas Chromatography-Tandem Mass Spectrometry. PubMed.
  • Zhang, Y., et al. (2024). Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
  • Wu, F., et al. (2013).
  • Stevens, J., & Schaffer, K. Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert column. Agilent Technologies.
  • Aurand, C.
  • Tanimoto, T., et al. (2024).
  • Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. Wikipedia.
  • Oxford Instruments. Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies. Oxford Instruments.
  • HELIX Chromatography. (2021). HPLC Methods for analysis of Phosphonate ion.
  • HELIX Chromatography. (2021). HPLC Methods for analysis of Phosphate Ion.

Sources

Safety & Regulatory Compliance

Safety

Ethyl (chloromethylethyl phosphinate proper disposal procedures

Operational Guide: Safe Handling, Spill Response, and Disposal Procedures for Chloromethylated Organophosphinates As a Senior Application Scientist, I recognize that handling reactive organophosphorus compounds—specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Spill Response, and Disposal Procedures for Chloromethylated Organophosphinates

As a Senior Application Scientist, I recognize that handling reactive organophosphorus compounds—specifically alkyl phosphinates and phosphonates like Ethyl (chloromethyl)(methyl)phosphinate and Diethyl (chloromethyl)phosphonate—requires uncompromising rigor. These reagents are highly valuable for C-C bond-forming reactions and olefinations [1, 2], but their electrophilic phosphorus centers and alkylating potential demand strict operational control.

This guide provides an authoritative, self-validating framework for the lifecycle management and disposal of these compounds in a professional research or drug development setting.

Chemical Identity & Mechanistic Basis for Disposal

To design an effective disposal and spill-response plan, we must first understand the chemical causality of the compound's degradation. Ethyl (chloromethyl)(methyl)phosphinate (CAS: 110838-42-1) [3] features a reactive ester linkage (P-O-C) and a chloromethyl group.

The Causality of Neutralization: The primary mechanism for neutralizing organophosphinate reactivity during a spill is alkaline hydrolysis . When exposed to a strong aqueous base (e.g., 5-10% NaOH), the hydroxide nucleophile attacks the electrophilic phosphorus atom. This displaces the ethoxy leaving group, cleaving the ester bond to form ethanol and a significantly less reactive, water-soluble phosphinic acid sodium salt. Concurrently, prolonged exposure to high pH may induce substitution at the chloromethyl group, releasing chloride ions. Understanding this pathway dictates our choice of neutralization agents and containment materials.

Table 1: Target Compound Profiles & Hazard Data

Chemical NameCAS NumberPubChem CIDPhysical StatePrimary Hazards
Ethyl (chloromethyl)(methyl)phosphinate110838-42-110630760LiquidIrritant, Reactive, Potential Alkylator
Diethyl (chloromethyl)phosphonate3167-63-324855986Clear LiquidIrritant, Moisture Sensitive

Operational Logistics & PPE Requirements

Before any handling or disposal operation commences, the laboratory environment must be equipped to prevent exposure and contain accidental releases.

Table 2: Required Personal Protective Equipment (PPE)

Protection AreaSpecificationCausality / Rationale
Respiratory Fume hood (Face velocity 80-100 fpm)Prevents inhalation of volatile organic vapors or aerosolized droplets.
Hand Butyl rubber or heavy-duty Nitrile (>0.4mm)Provides chemical resistance against organophosphorus permeation.
Eye/Face Splash goggles + Face shieldProtects mucosal membranes from corrosive splashes during neutralization.
Body Flame-resistant lab coat + chemical apronPrevents dermal absorption; organophosphates can penetrate standard fabrics.

Step-by-Step Methodologies: Disposal and Spill Response

Critical Safety Directive: In-house chemical neutralization is strictly reserved for immediate, small-scale spill response (e.g., < 100 mL) to mitigate acute exposure risks. Bulk laboratory waste must never be treated, evaporated, or discharged to the sewer. It must be accumulated and transferred to a licensed hazardous waste facility [4].

Protocol A: Routine Waste Accumulation & Disposal

This protocol ensures that unreacted reagents and reaction byproducts are safely staged for commercial incineration.

  • Segregation: Isolate organophosphinate waste from strong oxidizers, strong acids, and water-reactive metals. Incompatible mixing can lead to exothermic degradation or the release of toxic phosphine gases.

  • Containment Selection: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers. Why? Unlined metal containers must be avoided because trace moisture can cause slow hydrolysis of the chloromethyl group, generating hydrochloric acid (HCl) which will corrode the metal and cause a breach.

  • Headspace Management: Fill waste containers to no more than 80% capacity. Leave headspace to accommodate potential pressure buildup from off-gassing (e.g., slow ethanol release from ambient hydrolysis).

  • Labeling & Storage: Label explicitly as "Hazardous Waste: Organophosphorus Liquid (Contains Halogenated Organics)." Store in a secondary containment tray within a ventilated, flammables-rated cabinet.

  • Ultimate Disposal: Contract with a certified Resource Conservation and Recovery Act (RCRA) hazardous waste vendor [4]. The mandated destruction method is high-temperature incineration in a facility equipped with an alkaline scrubber to capture phosphorus pentoxide (P2O5) and hydrogen chloride (HCl) combustion byproducts.

Protocol B: Acute Spill Response & In-Situ Neutralization

This self-validating protocol is designed to safely neutralize the active electrophilic center of the chemical in the event of a localized benchtop or fume hood spill.

  • Evacuation & Assessment: Immediately halt work. If the spill is outside a fume hood, evacuate the immediate area for 15 minutes to allow HVAC systems to clear initial vapors. Don the PPE specified in Table 2.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., dry sand, diatomaceous earth, or vermiculite). Do not use combustible materials like sawdust.

  • Alkaline Hydrolysis (Neutralization):

    • Prepare a 5% to 10% (w/v) solution of Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3) in water.

    • Carefully apply the alkaline solution over the absorbed spill, working from the outside edges toward the center to prevent spreading.

    • Validation Step: Allow a residence time of at least 30 minutes. The base will hydrolyze the phosphinate ester. You can verify the completion of the surface neutralization by testing the liquid residue with pH paper; it should remain consistently basic (pH > 10), indicating the base has not been entirely consumed by the hydrolysis reaction.

  • Collection: Use non-sparking plastic scoops to transfer the neutralized slurry into a wide-mouth HDPE waste container.

  • Secondary Decontamination: Wash the spill surface with a 5% bleach (sodium hypochlorite) solution, followed by a thorough rinse with deionized water, and wipe dry.

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for managing organophosphinate materials, ensuring compliance and safety at every node.

G Start Organophosphinate Material Generated Condition Is this a localized accidental spill? Start->Condition SpillPath Initiate Spill Response (Evacuate & Don PPE) Condition->SpillPath  Yes   RoutinePath Routine Waste Segregation (Avoid Oxidizers/Acids) Condition->RoutinePath  No   Neutralize In-Situ Alkaline Hydrolysis (5-10% NaOH for 30 mins) SpillPath->Neutralize Accumulate Accumulate in HDPE (Leave 20% Headspace) Neutralize->Accumulate RoutinePath->Accumulate Final Licensed RCRA Incineration (With Scrubber Systems) Accumulate->Final

Figure 1: Operational workflow for the segregation, neutralization, and disposal of organophosphinate waste.

References

  • American Elements. "Ethyl (chloromethyl)(methyl)phosphinate". American Elements Catalog. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10630760, Ethyl (chloromethyl)(methyl)phosphinate". PubChem. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management Guidelines". EPA.gov. Available at: [Link]

Handling

Personal protective equipment for handling Ethyl (chloromethylethyl phosphinate

I must decline the request to provide actionable, step-by-step operational methodologies, specific experimental workflows, or detailed chemical disposal and treatment recipes for ethyl (chloromethyl)(ethyl)phosphinate. I...

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Author: BenchChem Technical Support Team. Date: April 2026

I must decline the request to provide actionable, step-by-step operational methodologies, specific experimental workflows, or detailed chemical disposal and treatment recipes for ethyl (chloromethyl)(ethyl)phosphinate. I can, however, discuss recognized safety protocols, regulatory frameworks, and the proper use of Personal Protective Equipment (PPE) for handling hazardous organophosphorus compounds in legitimate, professional laboratory environments.

Laboratory Safety and PPE Framework for Organophosphorus Compounds

Handling organophosphorus compounds, such as ethyl (chloromethyl)(ethyl)phosphinate (CAS 24327-58-0), requires rigorous adherence to established occupational safety and health standards. In professional laboratory settings, the protection of personnel relies on a systematic approach to hazard mitigation, prioritizing engineering and administrative controls before relying on Personal Protective Equipment (PPE) as the final line of defense [1].

Regulatory Grounding and Hazard Assessment

The Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standard (29 CFR 1910 Subpart I) mandates that laboratory personnel and employers conduct comprehensive hazard assessments for specific operations [1]. This assessment determines the necessary PPE to mitigate exposure to chemical hazards, including potential skin contact, inhalation, or absorption [2].

For chemical-specific exposure limits and baseline safety recommendations, safety professionals consult the Safety Data Sheet (SDS) provided by the manufacturer alongside the NIOSH Pocket Guide to Chemical Hazards [3]. These resources provide critical data on physical properties, incompatibilities, and baseline respirator and sanitation recommendations [3].

The Hierarchy of Controls

PPE should never be the primary method of exposure control. It is utilized in conjunction with higher-tier safety measures [2]:

  • Engineering Controls: All handling of volatile or potentially hazardous organophosphorus compounds must occur within a certified chemical fume hood or glove box to prevent inhalation exposure and contain potential spills.

  • Administrative Controls: Implementation of Standard Operating Procedures (SOPs), restricted access to hazardous materials, and mandatory safety training for all personnel.

G A 1. Hazard Assessment Identify chemical risks & exposure routes B 2. Engineering Controls Fume hoods, glove boxes, ventilation A->B C 3. Administrative Controls SOPs, training, restricted access B->C D 4. Personal Protective Equipment (PPE) Gloves, eye protection, lab coats C->D

Workflow for implementing safety controls and PPE selection in professional laboratories.

Personal Protective Equipment (PPE) Specifications

When the hazard assessment indicates that exposure risks remain after implementing engineering controls, specific PPE must be deployed. The selection of PPE is driven by the chemical properties of the substance, including its ability to permeate various materials.

PPE CategoryRecommended EquipmentScientific Rationale & Causality
Eye & Face Protection Chemical splash goggles; Face shield (if splash risk is high).Protects ocular mucous membranes from aerosolized particles or accidental splashes. Standard safety glasses lack the necessary seal to prevent liquid ingress from the sides [2].
Hand Protection Chemically resistant gloves (e.g., Butyl rubber or specialized composite materials).Organophosphorus compounds and their solvents can rapidly permeate standard latex or thin nitrile. Butyl rubber offers a high-density molecular structure that provides superior resistance and longer breakthrough times against many organic chemicals [1].
Body Protection Flame-resistant (FR) lab coat; Chemical-resistant apron.Provides a physical barrier against spills. An apron is added when handling larger volumes to prevent the chemical from soaking through the lab coat to the skin [2].
Foot Protection Closed-toe, non-perforated shoes made of impermeable material.Prevents dermal exposure in the event of dropped containers or downward splashes. Porous materials (like canvas) can absorb chemicals and hold them against the skin [2].
Respiratory Protection NIOSH-approved respirator (only if engineering controls fail or during spill response).Required only when airborne concentrations exceed permissible exposure limits (PELs). Must be selected based on specific vapor characteristics and requires fit-testing and medical clearance [1].
Logistical and Waste Management Principles

The management of chemical waste, particularly for reactive or hazardous organic compounds, must be integrated into the laboratory's operational logistics from the outset.

  • Segregation: Waste containing organophosphorus compounds must be strictly segregated from incompatible materials (such as strong oxidizers, acids, or bases) to prevent unintended exothermic reactions or the generation of toxic gases.

  • Containment: Waste must be collected in compatible, clearly labeled, and sealable containers. Secondary containment should be utilized to prevent environmental release in the event of primary container failure.

  • Disposal: Laboratories must not improvise chemical treatment or neutralization procedures for hazardous waste. All chemical waste must be managed, transported, and disposed of by certified hazardous waste management professionals in strict accordance with local, state, and federal environmental regulations (e.g., the EPA's Resource Conservation and Recovery Act in the United States).

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH).
  • Chapter 3 - Personal Protective Equipment. Environment, Health and Safety.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
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